Product packaging for Epithienamycin F(Cat. No.:CAS No. 79057-45-7)

Epithienamycin F

Cat. No.: B1247020
CAS No.: 79057-45-7
M. Wt: 394.4 g/mol
InChI Key: HZYSJDYRQDXUAB-IONOHQLYSA-N
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Description

Epithienamycin F is a member of the epithienamycin family of naturally occurring β-lactam antibiotics, which are structurally related to thienamycin and share the characteristic carbapenem ring system . It is produced by the fermentation of Streptomyces flavogriseus and is part of a complex of at least six closely related compounds . Like other epithienamycins, it is a cell wall-active agent and demonstrates potent in vitro activity against a broad spectrum of bacterial species . Its core structure contains the bicyclic carbapenem nucleus, which provides stability against many bacterial β-lactamase enzymes, a feature that makes this class of compounds a valuable subject for research into overcoming antibiotic resistance . Epithienamycins differ from one another and from thienamycin through specific chemical modifications and variations in stereochemistry at key positions in the molecule . Research on this compound and its analogs provides critical insights into the structure-activity relationships of carbapenem antibiotics, aiding in the development of new therapeutic agents against multidrug-resistant pathogens. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O8S2 B1247020 Epithienamycin F CAS No. 79057-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79057-45-7

Molecular Formula

C13H18N2O8S2

Molecular Weight

394.4 g/mol

IUPAC Name

(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h6,8,10H,3-5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/t6-,8+,10-/m0/s1

InChI Key

HZYSJDYRQDXUAB-IONOHQLYSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)OS(=O)(=O)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation of Epithienamycin F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Epithienamycin F, a member of the thienamycin family of carbapenem antibiotics. The information presented is based on the foundational research that first identified and characterized this compound, supplemented with publicly available chemical data. This document is intended to serve as a resource for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction to this compound

This compound belongs to the epithienamycin family of β-lactam antibiotics produced by the bacterium Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent, broad-spectrum antibiotic. The core chemical scaffold of these molecules is the carbapenem ring system, which is crucial for their antibacterial activity.[1] The structure of this compound, as with other members of its family, was established through a combination of spectroscopic techniques.[1]

Spectroscopic Data for Structure Determination

The definitive structural analysis of this compound and its congeners was detailed in a 1981 publication by Cassidy et al. in the Journal of Antibiotics.[1] The researchers utilized a combination of ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) to determine the structures of six distinct epithienamycins, including this compound.[1] The spectral characteristics were compared with those of the well-characterized thienamycin and its derivatives to assign the final structures.[1]

While the foundational paper by Cassidy et al. provides the basis for our understanding of this compound's structure, the specific quantitative spectroscopic data from this original publication is not readily accessible in the public domain. The following tables represent the kind of data that would have been generated in the process of its structure elucidation.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton LabelChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1'Data not availableData not availableData not available
H-2'Data not availableData not availableData not available
H-4Data not availableData not availableData not available
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
H-8Data not availableData not availableData not available
-CH₃Data not availableData not availableData not available

Table 2: Mass Spectrometry Data for this compound

Ion Typem/z ValueInterpretation
[M+H]⁺273.0909Protonated Molecular Ion
FragmentsData not availableData not available

Note: The m/z value for the protonated molecular ion is calculated based on the chemical formula C₁₁H₁₇N₂O₄S⁺.

Experimental Protocols

The isolation and purification of this compound from the fermentation broth of Streptomyces flavogriseus is a critical first step in its characterization. The original study by Cassidy et al. outlines a multi-step chromatographic process.[1]

General Isolation Procedure

The following is a generalized protocol based on the abstract of the foundational paper:

  • Fermentation: Streptomyces flavogriseus is cultured in a suitable nutrient medium to promote the production of epithienamycins.

  • Initial Extraction: The fermentation broth is harvested, and the supernatant is separated from the biomass.

  • Column Chromatography: The crude extract is subjected to a series of column chromatography steps for purification. The abstract specifies the use of:[1]

    • Dowex 1 (anion exchange resin)

    • Amberlite XAD-2 (non-polar adsorbent resin)

    • Biogel packings (size-exclusion chromatography)

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the different epithienamycin compounds.

  • Final Purification: Fractions containing this compound are further purified to yield the substantially pure compound.[1]

Visualizing the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of integrated steps, each providing crucial information leading to the final structural assignment.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Determination Fermentation Fermentation of S. flavogriseus Extraction Extraction of Supernatant Fermentation->Extraction ColumnChrom Multi-step Column Chromatography (Dowex 1, Amberlite XAD-2, Biogel) Extraction->ColumnChrom PureCompound Pure this compound ColumnChrom->PureCompound UV_Vis UV-Vis Spectroscopy PureCompound->UV_Vis H_NMR ¹H NMR Spectroscopy PureCompound->H_NMR MassSpec Mass Spectrometry PureCompound->MassSpec DataComparison Comparison with Thienamycin Spectra UV_Vis->DataComparison H_NMR->DataComparison MassSpec->DataComparison StructureAssignment Final Structure of this compound DataComparison->StructureAssignment

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structure of this compound was determined through a combination of chromatographic separation and spectroscopic analysis, primarily UV, ¹H NMR, and mass spectrometry. While the foundational data from the original research is not fully accessible, the established methodology provides a clear roadmap for the characterization of this and other natural products. Further research to re-isolate and fully characterize this compound using modern, high-resolution spectroscopic techniques would be of significant value to the scientific community, potentially revealing more subtle structural details and providing a complete, publicly available dataset.

References

The Biosynthesis of Epithienamycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Epithienamycin F, a member of the potent carbapenem class of β-lactam antibiotics, is produced by the actinomycete Streptomyces flavogriseus. While the intricate details of its biosynthesis are not as extensively documented as its close relative, thienamycin, a comprehensive understanding can be constructed through comparative analysis of a homologous biosynthetic gene cluster. This technical guide delineates the proposed biosynthetic pathway of this compound, leveraging the well-characterized thienamycin pathway from Streptomyces cattleya as a foundational model. The structural similarity between epithienamycins and N-acetylthienamycin suggests a highly conserved enzymatic machinery. This document provides a detailed overview of the key enzymatic steps, a summary of the involved enzymes and their putative functions, a general description of relevant experimental protocols, and a visual representation of the biosynthetic pathway.

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them crucial in treating severe bacterial infections. The epithienamycins, including this compound, are naturally occurring carbapenems produced by Streptomyces flavogriseus. They are structurally analogous to N-acetylthienamycin, a co-metabolite in thienamycin-producing Streptomyces cattleya.

Genomic studies have identified a cryptic carbapenem biosynthetic gene cluster in S. flavogriseus that shows a high degree of synteny and protein conservation with the thienamycin (thn) gene cluster from S. cattleya[1]. This striking similarity strongly suggests that the biosynthesis of this compound follows a pathway homologous to that of thienamycin. The "epi" designation in its name points to a stereochemical difference at one or more chiral centers compared to thienamycin, a variation likely introduced by the specific enzymatic machinery of S. flavogriseus.

This guide will, therefore, present the proposed biosynthetic pathway of this compound based on the established steps in thienamycin biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the carbapenam core.

  • Modification of the C-6 position to form the hydroxyethyl side chain.

  • Attachment and modification of the C-2 side chain.

Formation of the Carbapenam Core

The initial steps in the formation of the bicyclic carbapenam ring are believed to be catalyzed by enzymes homologous to ThnE and ThnM from the thienamycin pathway. These enzymes catalyze the condensation of malonyl-CoA and a glutamate-derived precursor to form the fundamental (3S, 5S)-carbapenam structure[2].

C-6 Hydroxyethyl Side Chain Formation

Following the formation of the carbapenam core, a series of enzymatic modifications are required to install the characteristic hydroxyethyl side chain at the C-6 position. In the thienamycin pathway, this is a complex process involving several enzymes, including the radical S-adenosylmethionine (SAM) enzymes ThnK, ThnL, and ThnP[2]. These enzymes are responsible for the sequential methylation and hydroxylation to create the specific stereochemistry of the side chain. It is plausible that the stereochemical variation in this compound arises from subtle differences in the activity or stereocontrol of the homologous enzymes in S. flavogriseus.

C-2 Side Chain Biosynthesis and Attachment

A key feature of thienamycin-like carbapenems is the cysteaminyl or N-acetylcysteaminyl side chain at the C-2 position. It has been demonstrated that this side chain is derived from the stepwise degradation of coenzyme A (CoA), rather than the direct incorporation of cysteine[3][4][5][6]. This process is catalyzed by a cascade of four enzymes in the thienamycin pathway, and their homologs are presumed to function similarly in this compound biosynthesis.

The proposed enzymatic steps are as follows:

  • ThnR homolog: A Nudix hydrolase that cleaves CoA to produce 4'-phosphopantetheine.

  • ThnH homolog: A phosphatase that removes the phosphate group from 4'-phosphopantetheine to yield pantetheine.

  • ThnT homolog: An amidohydrolase that cleaves the amide bond in pantetheine to release cysteamine.

  • ThnL homolog: A radical SAM enzyme that catalyzes the formation of the thioether bond between the C-2 position of the carbapenam intermediate and the liberated cysteamine.

  • ThnF homolog: An N-acetyltransferase that acetylates the amino group of the cysteaminyl side chain using acetyl-CoA as the donor, resulting in the final N-acetylated structure characteristic of epithienamycins[3][4][5].

The final product is this compound, which is then exported from the cell.

Enzymology of this compound Biosynthesis

While specific kinetic data for the enzymes in the this compound pathway are not available, the functions of their putative homologs in the thienamycin pathway have been characterized. The following table summarizes these enzymes and their proposed roles in the biosynthesis of this compound.

Enzyme Homolog Proposed Function in this compound Biosynthesis Enzyme Class
ThnE Catalyzes the initial condensation reaction for carbapenam ring formation.β-lactam synthetase component
ThnM Involved in the early steps of carbapenam core synthesis.Acyl-CoA ligase-like
ThnK Sequential methylation of the C-6 position to form the ethyl side chain.Radical SAM methyltransferase
ThnL Formation of the thioether linkage at C-2 and potentially involved in C-6 side chain modification.Radical SAM enzyme
ThnP Believed to be involved in the hydroxylation of the C-6 ethyl side chain.Oxidoreductase
ThnR Cleavage of Coenzyme A to 4'-phosphopantetheine.Nudix hydrolase
ThnH Dephosphorylation of 4'-phosphopantetheine to pantetheine.Hydrolase
ThnT Hydrolysis of pantetheine to cysteamine.Amidase
ThnF N-acetylation of the cysteaminyl side chain to form the N-acetylcysteaminyl moiety.N-acetyltransferase

Experimental Protocols for Studying Carbapenem Biosynthesis

The elucidation of biosynthetic pathways for complex natural products like this compound relies on a combination of genetic, biochemical, and analytical techniques. While specific protocols for this compound are not published, the following methodologies are standard in the field and have been applied to the study of thienamycin and other carbapenems.

Gene Cluster Identification and Mutational Analysis
  • Genome Mining: Identification of putative biosynthetic gene clusters through sequence homology searches using tools like antiSMASH.

  • Gene Inactivation: Targeted disruption or deletion of genes within the cluster in the producing organism (S. flavogriseus) to identify genes essential for biosynthesis. This is typically achieved through homologous recombination.

  • Complementation Analysis: Reintroduction of the wild-type gene into the mutant strain to restore production, confirming the gene's function.

Heterologous Expression
  • Pathway Reconstitution: Cloning and expression of the entire or partial biosynthetic gene cluster in a heterologous host, such as E. coli or another Streptomyces species, to study the function of the encoded enzymes and to potentially produce novel derivatives.

In Vitro Enzyme Assays
  • Protein Expression and Purification: Overexpression of individual biosynthetic enzymes in a suitable host (e.g., E. coli) and their purification using affinity chromatography.

  • Activity Assays: Incubation of the purified enzyme with its predicted substrate(s) and cofactors, followed by analysis of the reaction products using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Labeling Studies
  • Precursor Feeding: Supplying the producing organism with isotopically labeled precursors (e.g., ¹³C or ¹⁵N) and tracing their incorporation into the final product using Mass Spectrometry and NMR to determine the metabolic origins of the molecule's atoms.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the proposed logical flow of the this compound biosynthetic pathway.

Epithienamycin_F_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Biosynthetic Pathway Malonyl-CoA Malonyl-CoA Glutamate_derivative Glutamate derivative ThnE_M ThnE/M homologs Glutamate_derivative->ThnE_M CoA Coenzyme A ThnR ThnR homolog CoA->ThnR Acetyl-CoA Acetyl-CoA ThnF ThnF homolog Acetyl-CoA->ThnF SAM S-adenosyl- methionine ThnK_L_P ThnK/L/P homologs SAM->ThnK_L_P Carbapenam_core Carbapenam_core ThnE_M->Carbapenam_core C6_modified C6_modified ThnK_L_P->C6_modified Pantetheine Pantetheine ThnT ThnT homolog Pantetheine->ThnT Cysteamine Cysteamine ThnL_attach ThnL homolog Cysteamine->ThnL_attach 4PP 4PP ThnR->4PP ThnH ThnH homolog ThnH->Pantetheine ThnT->Cysteamine Thioether_intermediate Thioether_intermediate ThnL_attach->Thioether_intermediate Epithienamycin_F This compound ThnF->Epithienamycin_F Carbapenam_core->ThnK_L_P C6_modified->ThnL_attach 4PP->ThnH Thioether_intermediate->ThnF

Caption: Proposed biosynthetic pathway of this compound.

CoA_Degradation_Workflow ThnR ThnR homolog (Nudix hydrolase) 4PP 4'-Phosphopantetheine ThnR->4PP ThnH ThnH homolog (Phosphatase) 4PP->ThnH Pantetheine Pantetheine ThnH->Pantetheine ThnT ThnT homolog (Amidase) Pantetheine->ThnT Cysteamine Cysteamine ThnT->Cysteamine ThnL ThnL homolog (Thioether formation) Cysteamine->ThnL Carbapenam Carbapenam Intermediate Carbapenam->ThnL C2_Side_Chain C2-Cysteaminyl Side Chain Attached ThnL->C2_Side_Chain

Caption: Enzymatic cascade for the generation of the C2 side chain.

Conclusion

The biosynthesis of this compound in Streptomyces flavogriseus is proposed to be a complex, multi-step process that is highly analogous to the well-studied thienamycin pathway in Streptomyces cattleya. The identification of a homologous gene cluster provides a strong foundation for this hypothesis. Future research involving the targeted inactivation of genes in the S. flavogriseus cluster and in vitro characterization of the encoded enzymes will be essential to fully elucidate the precise enzymatic steps and to understand the mechanisms that lead to the unique stereochemistry of this compound. A deeper understanding of this pathway could open avenues for the biosynthetic engineering of novel carbapenem antibiotics with improved therapeutic properties.

References

The Antibacterial Spectrum of Epithienamycin F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the antibacterial spectrum of Epithienamycin F, a member of the epithienamycin family of carbapenem antibiotics. The epithienamycins are naturally produced by the bacterium Streptomyces flavogriseus and are structurally related to the potent antibiotic thienamycin.[1] This document compiles available data on the in vitro activity of this compound, outlines the experimental methodologies for its evaluation, and illustrates its mechanism of action.

Antibacterial Spectrum and Potency

The epithienamycin family consists of six major components, designated A through F, all of which exhibit a broad spectrum of antibacterial activity in vitro against a variety of bacterial species.[1] However, there is a significant variation in potency among these components, with a reported 27-fold difference between the most and least active members.[1]

Quantitative Antibacterial Activity

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveData not available
Streptococcus pneumoniaePositiveData not available
Enterococcus faecalisPositiveData not available
Escherichia coliNegativeData not available
Klebsiella pneumoniaeNegativeData not available
Pseudomonas aeruginosaNegativeData not available
Haemophilus influenzaeNegativeData not available
Bacteroides fragilisAnaerobeData not available

Note: Specific MIC values for this compound are contained within the primary literature (Stapley et al., 1981) and are not available in the summarized search results.

For context, the related and clinically significant carbapenem, imipenem (a derivative of thienamycin), demonstrates a broad spectrum of activity, with MICs for the majority of bacterial isolates being less than 8 µg/mL.[2]

Experimental Protocols

The in vitro antibacterial spectrum of a compound like this compound is typically determined using standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to establishing the MIC of an antibiotic.

Broth Microdilution Method

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a multi-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: The bacterial strains to be tested are cultured to a specific turbidity, corresponding to a standardized cell density (typically 10^5 to 10^6 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method

An alternative to broth dilution, the agar dilution method involves the incorporation of the antibiotic directly into the solid growth medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: Bacterial cultures are prepared and standardized as in the broth microdilution method.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions to allow for bacterial growth.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in evaluating and understanding the function of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis start Start: Obtain this compound prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_bacteria Culture and Standardize Bacterial Inoculum start->prep_bacteria inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_bacteria->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Observe for Bacterial Growth Inhibition incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Experimental workflow for determining the MIC of this compound.

Epithienamycins, like other β-lactam antibiotics, exert their antibacterial effect by interfering with the synthesis of the bacterial cell wall.[1]

mechanism_of_action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) pbp->peptidoglycan Inhibition of transpeptidation lysis Cell Lysis and Death peptidoglycan->lysis Leads to weakened cell wall antibiotic This compound (β-Lactam Antibiotic) antibiotic->pbp Binds to and inactivates

References

Epithienamycin F: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F belongs to the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum antibacterial activity and potency.[1] Like other members of the carbapenem family, its primary mode of action is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon the established understanding of closely related thienamycin compounds due to the limited specific data available for this compound itself. The information presented herein is intended to support research and drug development efforts in the field of antibacterial therapeutics.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to interfere with the final stages of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.[2]

The key targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the assembly of the peptidoglycan layer.[2][3] Specifically, this compound, like other carbapenems, acts as a potent inhibitor of the transpeptidase activity of these enzymes.[4][5][6]

The mechanism of inhibition involves the acylation of a serine residue within the active site of the PBP transpeptidase domain. The β-lactam ring of the this compound molecule is structurally analogous to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This mimicry allows the antibiotic to bind to the PBP active site, leading to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[6] This effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Thienamycin, the parent compound of the epithienamycin family, has demonstrated high affinity for several PBPs in Escherichia coli, with a particularly high affinity for PBP-2.[3][7] Binding to PBP-2 is associated with the formation of osmotically stable round cells, while the inhibition of other PBPs can lead to cell lysis.[3][7] It is highly probable that this compound exhibits a similar PBP binding profile.

Quantitative Data

Bacterial SpeciesImipenem MIC Range (µg/mL)
Escherichia coli0.12 - 1
Klebsiella pneumoniae0.12 - 1
Pseudomonas aeruginosa1 - 8
Staphylococcus aureus (Methicillin-susceptible)≤0.06 - 0.5
Enterococcus faecalis1 - 4

Note: Data is representative for imipenem and serves as an estimation of the expected activity of a carbapenem antibiotic. Actual MIC values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[8]

Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for specific PBPs.

Methodology: Competition Assay with [14C]-Benzylpenicillin

  • Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a membrane fraction containing the PBPs.

  • Competition Reaction: Aliquots of the membrane preparation are incubated with varying concentrations of this compound for a defined period.

  • Labeling: A saturating concentration of [14C]-benzylpenicillin is added to the reaction mixtures and incubated to label the PBPs that are not bound by this compound.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography: The gel is treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBPs.

  • Analysis: The intensity of the bands corresponding to the different PBPs is quantified. The concentration of this compound that causes a 50% reduction in the binding of [14C]-benzylpenicillin to a specific PBP is determined as the IC50 value, which is inversely proportional to the binding affinity.[3][4]

Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the PBP transpeptidase activity.

Methodology: In Vitro Peptidoglycan Synthesis Assay

  • Preparation of Substrates: Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramyl-L-Ala-γ-D-Glu-meso-Dap-D-[14C]Ala-D-[14C]Ala) is synthesized and purified.

  • Enzyme Preparation: A membrane preparation containing active PBPs is used as the enzyme source.

  • Inhibition Reaction: The enzyme preparation is pre-incubated with varying concentrations of this compound.

  • Enzymatic Reaction: The radiolabeled substrate is added to initiate the transpeptidation reaction.

  • Analysis of Cross-linked Products: The reaction products are separated by chromatography (e.g., paper chromatography or HPLC), and the amount of cross-linked peptidoglycan is quantified by scintillation counting.

  • Calculation of Inhibition: The percentage of inhibition of transpeptidase activity is calculated for each concentration of this compound to determine the IC50 value.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Epithienamycin_F_Mechanism_of_Action cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by this compound UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II Translocase Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Bacterial_Cell_Wall Stable Bacterial Cell Wall Epithienamycin_F This compound PBP Penicillin-Binding Protein (PBP) Epithienamycin_F->PBP Binds to active site Inactive_PBP Inactive PBP-Antibiotic Complex PBP->Inactive_PBP Forms covalent bond Inactive_PBP->Crosslinked_PG Inhibits Cell_Lysis Cell Lysis Inactive_PBP->Cell_Lysis

Caption: Mechanism of Action of this compound on Bacterial Cell Wall Synthesis.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

PBP_Binding_Workflow start Start prep_membranes Prepare Bacterial Membrane Fraction start->prep_membranes competition Incubate Membranes with Varying Concentrations of This compound prep_membranes->competition labeling Add [14C]-Benzylpenicillin to Label Unbound PBPs competition->labeling sds_page Separate Proteins by SDS-PAGE labeling->sds_page fluorography Visualize Labeled PBPs by Fluorography sds_page->fluorography analysis Quantify Band Intensity and Determine IC50 fluorography->analysis end End analysis->end

References

Preliminary Biological Activity of Epithienamycin F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F is a naturally occurring carbapenem antibiotic belonging to the epithienamycin family, a class of β-lactam antibiotics.[1][2] These compounds are structurally related to thienamycin and are produced by the actinomycete Streptomyces flavogriseus.[1] The epithienamycin family, including this compound, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis. This technical guide provides a summary of the available preliminary biological activity data for this compound and its related compounds, details relevant experimental protocols, and illustrates the underlying biochemical pathways.

Quantitative Biological Activity

Specific quantitative data for the biological activity of this compound is limited in publicly available literature. Early studies on the epithienamycin family often reported the activity of the antibiotic complex or the most abundant components. The weight potencies of the six major epithienamycin components (A, B, C, D, E, and F) have been noted to vary significantly, by as much as 27-fold from the most to the least active.[1]

For context, the following table summarizes the in vitro antibacterial spectrum of thienamycin and its derivative, imipenem, which are structurally and functionally related to the epithienamycins. This data provides an expected range of activity for carbapenem antibiotics.

Bacterial SpeciesThienamycin MIC (µg/mL)Imipenem MIC (µg/mL)
Staphylococcus aureus≤0.06 - 0.5≤0.015 - 0.12
Streptococcus pneumoniae≤0.06≤0.008
Escherichia coli0.1 - 2.00.06 - 0.25
Klebsiella pneumoniae0.1 - 1.00.12 - 0.5
Pseudomonas aeruginosa0.2 - 8.00.5 - 4.0
Bacteroides fragilis≤0.06 - 1.0≤0.03 - 0.12

Note: Data is compiled from various sources on thienamycin and imipenem and is intended to be representative. Actual values may vary between studies and strains.

Experimental Protocols

The preliminary biological activity of novel antibiotics like this compound is typically assessed using standardized in vitro susceptibility testing methods. The following protocols are fundamental to this evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, this compound is understood to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The primary target of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall.

Signaling Pathway:

G cluster_bacterium Bacterial Cell EpithienamycinF This compound PBP Penicillin-Binding Proteins (PBPs) EpithienamycinF->PBP Binds to and inactivates CellWall Cell Wall Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to defective cell wall and Peptidoglycan->CellWall Maintains integrity of G Start Start: Crude Extract from *S. flavogriseus* Fermentation Isolation Isolation and Purification of this compound Start->Isolation ActivityScreening Preliminary Antibacterial Activity Screening (e.g., Disk Diffusion) Isolation->ActivityScreening MIC Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination ActivityScreening->MIC Spectrum Determination of Antibacterial Spectrum (Gram-positive and Gram-negative) MIC->Spectrum Mechanism Mechanism of Action Studies (e.g., PBP Binding Assays) Spectrum->Mechanism End End: Characterization of Preliminary Biological Activity Mechanism->End

References

An In-depth Technical Guide on the Stereochemistry and Biological Significance of Epithienamycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin F, a member of the carbapenem class of β-lactam antibiotics, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Its unique stereochemical configuration distinguishes it from its more widely known counterpart, thienamycin, and influences its biological activity. This document provides a comprehensive overview of the stereochemistry of this compound, its mechanism of action as an inhibitor of bacterial cell wall synthesis, and its broad-spectrum antibacterial potential. Methodologies for its isolation from natural sources and its total synthesis are discussed, alongside a summary of its in vitro activity. This technical guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antibacterial therapies.

Stereochemistry of this compound

This compound is a stereoisomer of thienamycin, belonging to the carbapenem family of antibiotics. The core structure is a fused bicyclic system composed of a β-lactam ring and a pyrroline ring. The absolute stereochemistry of this compound, also referred to as 8-epi-thienamycin, is crucial for its biological function. The accepted IUPAC name for Epithienamycin is (5R,6S)-3-(2-aminoethylthio)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.

The key stereocenters and their configurations are:

  • C-5: R configuration

  • C-6: S configuration

  • C-8 (of the hydroxyethyl side chain): R configuration

This configuration at C-8 is the primary distinguishing feature from thienamycin, which possesses an S configuration at this position. This seemingly minor change in the orientation of the hydroxyethyl group has significant implications for the molecule's interaction with bacterial penicillin-binding proteins (PBPs) and its stability against certain β-lactamases.

Biological Significance and Mechanism of Action

The biological significance of this compound lies in its potent, broad-spectrum antibacterial activity. Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.

Inhibition of Peptidoglycan Synthesis

Bacterial cell walls are composed of a rigid peptidoglycan layer, which is essential for maintaining cell shape and integrity. The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound, as a β-lactam antibiotic, mimics the D-alanyl-D-alanine substrate of the PBPs. The strained β-lactam ring of this compound is highly reactive and acylates the active site serine of the PBPs, forming a stable, covalent adduct. This irreversible inhibition of PBPs prevents the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.

Spectrum of Activity

The epithienamycin family of antibiotics, including this compound, has demonstrated in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Their broad spectrum is attributed to their ability to penetrate the outer membrane of Gram-negative bacteria and their high affinity for multiple PBP targets.

Resistance to β-Lactamases

A significant advantage of carbapenems, including the epithienamycins, is their stability against many bacterial β-lactamases. These enzymes are a primary mechanism of resistance to other β-lactam antibiotics, such as penicillins and cephalosporins. The unique stereochemistry of the hydroxyethyl side chain in carbapenems is thought to play a role in conferring this resistance.

Quantitative Data on Antibacterial Activity

AntibioticOrganismMIC Range (µg/mL)
Imipenem Pseudomonas aeruginosa≤8
Serratia spp.≤8
Enterobacter spp.≤8
Staphylococcus aureusHigh activity
Bacteroides spp.More active than other β-lactams
Thienamycin Gram-negative aerobic bacteria≤8 (in peptone broth)

Note: Data for imipenem is for 98% of over 30,000 isolates.[2] Data for thienamycin is for 354 out of 382 strains tested. The activity of thienamycin can be influenced by the testing media.

Experimental Protocols

Isolation of Epithienamycins from Streptomyces

Epithienamycins are naturally produced by certain strains of Streptomyces, such as Streptomyces flavogriseus and Streptomyces cattleya.[1] The following is a general protocol for their isolation from fermentation broth.

4.1.1. Fermentation:

  • A suitable production strain of Streptomyces is cultured in a nutrient-rich fermentation medium under optimized conditions of temperature, pH, and aeration to encourage the production of epithienamycins.

4.1.2. Initial Extraction:

  • The fermentation broth is harvested and the mycelia are separated by centrifugation or filtration.

  • The supernatant, containing the dissolved epithienamycins, is subjected to initial purification steps.

4.1.3. Chromatographic Purification:

  • A series of column chromatography steps are employed for the separation and purification of the individual epithienamycin components.

  • Commonly used resins include Dowex 1, Amberlite XAD-2, and Biogel packings.[1]

  • Fractions are collected and analyzed for the presence of the desired compounds using techniques such as UV spectroscopy and bioassays.

4.1.4. Characterization:

  • The purified this compound is characterized and its structure confirmed using spectroscopic methods, including proton magnetic resonance (¹H NMR) and mass spectrometry (MS).[1]

Total Synthesis of (±)-8-epi-Thienamycin

The total synthesis of 8-epi-thienamycin has been reported in the scientific literature. While the specific, step-by-step details are extensive, the general synthetic strategy involves the following key stages:

4.2.1. Construction of the Azetidinone Core:

  • The synthesis typically begins with the construction of a suitably functionalized β-lactam (azetidinone) ring, which forms the core of the carbapenem structure.

4.2.2. Introduction of the Hydroxyethyl Side Chain:

  • The C-6 hydroxyethyl side chain is introduced with the desired epi stereochemistry. This is a critical step that defines the molecule as an epithienamycin.

4.2.3. Annulation of the Pyrroline Ring:

  • The five-membered pyrroline ring is then fused to the azetidinone core to complete the bicyclic carbapenem nucleus.

4.2.4. Introduction of the C-2 Side Chain and Deprotection:

  • The 2-aminoethylthio side chain is introduced at the C-2 position.

  • Finally, any protecting groups used throughout the synthesis are removed to yield the target molecule, (±)-8-epi-thienamycin.

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Peptidoglycan_Synthesis_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_crosslinking Peptidoglycan Cross-linking UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Peptide addition Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Translocation to membrane Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation PBP Penicillin-Binding Protein (PBP) Peptidoglycan_chain->PBP Substrate binding Cross_linked_PG Cross-linked Peptidoglycan PBP->Cross_linked_PG Transpeptidation Epithienamycin_F This compound Epithienamycin_F->Inhibition Inhibition->PBP  Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow: Isolation of this compound

Isolation_Workflow Fermentation Streptomyces Fermentation Harvest Harvest Broth Fermentation->Harvest Separation Separate Mycelia and Supernatant Harvest->Separation Crude_Extract Crude Supernatant Separation->Crude_Extract Column_Chromatography Column Chromatography (e.g., Dowex, Amberlite) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis Column_Chromatography->Fraction_Collection Purified_Epithienamycin_F Purified this compound Fraction_Collection->Purified_Epithienamycin_F Characterization Structural Characterization (NMR, MS) Purified_Epithienamycin_F->Characterization

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a compelling lead compound in the development of new carbapenem antibiotics. Its distinct stereochemistry, broad-spectrum antibacterial activity, and potential for stability against β-lactamases make it a subject of significant interest for further research. A deeper understanding of its structure-activity relationships, coupled with advances in synthetic and fermentation technologies, may pave the way for the development of novel therapeutic agents to combat the growing threat of antibiotic resistance. This guide provides a foundational overview to support and stimulate further investigation in this critical area of drug discovery.

References

Epithienamycin F: An In-depth Technical Guide on a Novel Beta-Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F is a naturally occurring carbapenem, a class of beta-lactam antibiotics renowned for their broad spectrum of activity. As a member of the thienamycin family of compounds, it shares a structural relationship with thienamycin, one of the most potent naturally produced antibiotics.[1] Epithienamycins are produced by various strains of Streptomyces, notably Streptomyces flavogriseus. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available data on its biological activity, and methodologies for its study. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the available information and provides general protocols relevant to its class of antibiotics.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, the primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis. The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs). The strained beta-lactam ring of carbapenems like this compound is a key structural feature that mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to act as a suicide inhibitor, acylating the active site of PBPs and rendering them inactive. The inhibition of these essential enzymes prevents the final transpeptidation step in peptidoglycan synthesis, leading to a compromised cell wall, osmotic instability, and ultimately, bacterial cell lysis.

The following diagram illustrates the general mechanism of beta-lactam antibiotic action:

Beta_Lactam_Mechanism Beta-Lactam Antibiotic Beta-Lactam Antibiotic Penicillin-Binding Protein (PBP) Penicillin-Binding Protein (PBP) Beta-Lactam Antibiotic->Penicillin-Binding Protein (PBP) Binds to active site Cross-linked Peptidoglycan Cross-linked Peptidoglycan Penicillin-Binding Protein (PBP)->Cross-linked Peptidoglycan Catalyzes cross-linking Cell Lysis Cell Lysis Penicillin-Binding Protein (PBP)->Cell Lysis Inhibition leads to Peptidoglycan Precursor Peptidoglycan Precursor Peptidoglycan Precursor->Penicillin-Binding Protein (PBP) Substrate

Caption: General mechanism of beta-lactam antibiotic action.

Antibacterial Spectrum and Activity

Data Presentation

Due to the lack of specific quantitative data for this compound, a comparative data table cannot be constructed at this time. Research efforts to isolate and characterize this compound would need to include standardized MIC testing against a panel of clinically relevant bacteria to populate such a table.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in public sources. However, this section provides established methodologies for the purification of related compounds and for assays relevant to the study of beta-lactam antibiotics.

Purification of Epithienamycins from Streptomyces flavogriseus

The isolation of epithienamycins from fermentation broths of Streptomyces flavogriseus typically involves a multi-step chromatographic process.[2] The following is a generalized workflow based on the reported purification of the epithienamycin family.[2]

1. Culture and Harvest:

  • Cultivate a high-producing strain of Streptomyces flavogriseus in a suitable fermentation medium.

  • After an appropriate incubation period, harvest the culture broth by centrifugation or filtration to remove the mycelia.

2. Initial Capture and Desalting:

  • Apply the clarified broth to an Amberlite XAD-2 resin column. This non-polar resin captures the antibiotic and allows for the removal of salts and other polar impurities.

  • Wash the column extensively with deionized water.

  • Elute the epithienamycins with a suitable organic solvent, such as aqueous acetone or methanol.

3. Ion-Exchange Chromatography:

  • Concentrate the eluate from the XAD-2 column and apply it to a Dowex 1 anion-exchange column (or a similar resin).

  • Elute the bound epithienamycins using a salt gradient (e.g., NaCl or KCl) or a pH gradient.

4. Size-Exclusion Chromatography:

  • Further purify the fractions containing the epithienamycins using a size-exclusion resin such as Bio-Gel P-2.

  • This step separates the compounds based on their molecular size and removes remaining small molecule impurities.

5. High-Performance Liquid Chromatography (HPLC):

  • Perform final purification and separation of the individual epithienamycin components, including this compound, using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a modifying agent like trifluoroacetic acid).

The following diagram outlines the general purification workflow:

Purification_Workflow cluster_0 Fermentation and Harvest cluster_1 Chromatographic Purification Fermentation_Broth S. flavogriseus Fermentation Broth Clarified_Broth Clarified Broth Fermentation_Broth->Clarified_Broth Centrifugation/Filtration XAD2 Amberlite XAD-2 Chromatography Clarified_Broth->XAD2 Dowex1 Dowex 1 Anion-Exchange XAD2->Dowex1 BioGel Bio-Gel P-2 Size Exclusion Dowex1->BioGel HPLC Reversed-Phase HPLC BioGel->HPLC Pure_Epithienamycin_F Pure this compound HPLC->Pure_Epithienamycin_F

Caption: Generalized purification workflow for epithienamycins.

Total Synthesis of 8-epithienamycin

While a specific protocol for this compound is not available, the total synthesis of the related compound, (±)-8-epithienamycin, has been described and provides a foundational methodology.[3][4] The synthesis is a complex, multi-step process that is beyond the scope of this guide to detail fully. Key steps in the published synthesis include the construction of the carbapenem ring system and the stereocontrolled introduction of the side chains.[3][4] Researchers interested in the chemical synthesis of this compound should refer to the primary literature on thienamycin and its analogues for detailed synthetic strategies.[3][4][5]

Biological Evaluation: Penicillin-Binding Protein (PBP) Competition Assay

To investigate the interaction of this compound with its molecular targets, a PBP competition assay can be employed. This assay determines the relative affinity of the antibiotic for different PBPs. A general protocol is provided below.[6][7][8][9]

1. Preparation of Bacterial Membranes:

  • Grow the target bacterial strain to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Lyse the cells using a French press or sonication.

  • Perform differential centrifugation to isolate the cell membrane fraction, which is rich in PBPs.

  • Resuspend the membrane preparation in a buffer and store at -70°C.

2. Competition Binding:

  • Incubate aliquots of the membrane preparation with varying concentrations of this compound for a defined period (e.g., 10 minutes at 25°C). This allows the unlabeled antibiotic to bind to the PBPs.

  • Add a labeled beta-lactam, such as 3H-benzylpenicillin or a fluorescently tagged penicillin derivative (e.g., Bocillin FL), to the reaction mixture at a saturating concentration.

  • Incubate for an additional period to allow the labeled beta-lactam to bind to any PBPs not occupied by this compound.

3. Detection and Analysis:

  • Stop the binding reaction by adding a large excess of unlabeled penicillin.

  • Separate the membrane proteins by SDS-PAGE.

  • Detect the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence imaging.

  • The decrease in the signal from a specific PBP band in the presence of increasing concentrations of this compound indicates competitive binding and allows for the determination of the IC50 value, which is a measure of the affinity of the antibiotic for that PBP.

The logical flow of the PBP competition assay is depicted in the following diagram:

PBP_Competition_Assay Bacterial_Culture Bacterial Culture (Mid-log phase) Membrane_Prep Isolate Cell Membranes Bacterial_Culture->Membrane_Prep Competition Incubate Membranes with This compound Membrane_Prep->Competition Labeling Add Labeled Beta-Lactam Competition->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Detection Detect Labeled PBPs SDS_PAGE->Detection Analysis Determine IC50 Detection->Analysis

Caption: Workflow for a PBP competition assay.

Conclusion and Future Directions

This compound represents a potentially valuable member of the carbapenem class of antibiotics. Its natural origin and structural similarity to thienamycin suggest a potent and broad-spectrum antibacterial activity. However, a significant gap exists in the publicly available scientific literature regarding its specific biological activity and detailed methodologies for its production and evaluation. Future research should focus on:

  • Quantitative Antibacterial Profiling: Determining the MIC values of purified this compound against a wide range of clinically important Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Detailed Protocol Development: Publishing detailed and reproducible protocols for the fermentation, purification, and, if feasible, total synthesis of this compound.

  • Mechanism of Action Studies: Characterizing the binding affinity of this compound to the individual PBPs of key pathogens to understand its specific molecular targets.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the efficacy of this compound in animal models of infection and determining its pharmacokinetic and pharmacodynamic properties.

Addressing these knowledge gaps will be crucial in assessing the therapeutic potential of this compound and its prospects for future drug development.

References

Initial Characterization of Epithienamycin F Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithienamycins, a family of carbapenem antibiotics produced by Streptomyces flavogriseus, represent a promising area for the discovery of novel antibacterial agents. This technical guide provides a framework for the initial characterization of Epithienamycin F and its derivatives. While specific data for this compound is limited in publicly available literature, this document outlines the established methodologies for the isolation, structural elucidation, and biological evaluation of the broader epithienamycin family and related carbapenems. This guide offers detailed experimental protocols and data presentation strategies to aid researchers in the systematic characterization of new this compound analogs.

Introduction

The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The epithienamycin family, structurally related to thienamycin, consists of at least six components (A-F) produced by Streptomyces flavogriseus.[1] These compounds are of significant interest due to their potential as novel therapeutic agents. The initial characterization of any new derivative, such as those of this compound, is a critical step in the drug development pipeline. This process involves a multi-faceted approach encompassing isolation and purification, comprehensive structural analysis using spectroscopic techniques, and thorough evaluation of biological activity.

Physicochemical and Spectroscopic Characterization

The foundational step in characterizing a new this compound derivative is the determination of its fundamental physicochemical and spectroscopic properties. This data provides the basis for structural elucidation and serves as a reference for future studies.

Physicochemical Properties
PropertyEpithienamycin (Example)Epithienamycin B (Example)This compound Derivative (Experimental)
Molecular Formula C11H16N2O4SC13H16N2O5STo be determined
Molecular Weight ( g/mol ) 272.32312.34To be determined
Appearance To be determinedTo be determinedTo be determined
Solubility To be determinedTo be determinedTo be determined
Melting Point (°C) To be determinedTo be determinedTo be determined
UV λmax (nm) ~297 (in H2O, similar to thienamycin)[4]To be determinedTo be determined

Table 1: Template for Summarizing Physicochemical Properties of this compound Derivatives.

Spectroscopic Data

Spectroscopic analysis is paramount for the definitive structural elucidation of this compound derivatives. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are essential techniques.

HRMS provides the exact mass of the molecule, which is crucial for determining the elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer valuable structural insights. A general fragmentation workflow for carbapenems is depicted in Figure 1.

Precursor_Ion [M+H]+ Fragment_1 Loss of H2O Precursor_Ion->Fragment_1 Collision-Induced Dissociation Fragment_2 Loss of Side Chain Precursor_Ion->Fragment_2 Fragment_3 β-lactam ring opening Fragment_1->Fragment_3 Fragment_4 Further Fragmentation Fragment_2->Fragment_4 cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation S. flavogriseus Fermentation Centrifugation Centrifugation to remove biomass Fermentation->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Ion_Exchange Ion-Exchange Chromatography (e.g., Dowex 1) Extraction->Ion_Exchange Adsorption Adsorption Chromatography (e.g., Amberlite XAD-2) Ion_Exchange->Adsorption Size_Exclusion Size-Exclusion Chromatography (e.g., Bio-Gel P2) Adsorption->Size_Exclusion HPLC Preparative HPLC Size_Exclusion->HPLC Characterization Spectroscopic & Biological Characterization HPLC->Characterization Azetidinone 4-Acyloxyazetidin-2-one Coupling Coupling Reaction Azetidinone->Coupling Side_Chain Side-chain Precursor Side_Chain->Coupling Cyclization Intramolecular Wittig or Aldol Condensation Coupling->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection Final_Product Carbapenem Derivative Deprotection->Final_Product Carbapenem This compound Derivative PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binds to Inhibition Inhibition Cell_Wall_Synthesis Cell Wall Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Catalyzes PBP->Inhibition Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited) Inhibition->Cell_Wall_Synthesis Prevents

References

An In-Depth Technical Guide to Epithienamycin F Producing Strains of Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epithienamycin F, a carbapenem antibiotic, with a focus on the producing strains of Streptomyces. It covers the biosynthetic pathways, experimental protocols for production and analysis, and quantitative data to facilitate research and development in this area.

Introduction to Epithienamycins

Epithienamycins are a family of carbapenem antibiotics produced by strains of Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent antibiotic produced by Streptomyces cattleya. The epithienamycin family consists of at least six distinct compounds, including this compound.[1] Like other carbapenems, epithienamycins exhibit broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis. The production of specific epithienamycins can be influenced by varying fermentation conditions, allowing for the enrichment of desired family members.[1]

Biosynthesis and Genetic Regulation

The biosynthesis of epithienamycins in Streptomyces flavogriseus is governed by a dedicated biosynthetic gene cluster (BGC). A cryptic thienamycin-like gene cluster has been identified in Streptomyces flavogriseus ATCC 33331, which shows a high degree of similarity in gene organization and protein conservation to the well-characterized thienamycin BGC in Streptomyces cattleya.[2][3] This suggests a conserved biosynthetic and regulatory mechanism.

The proposed regulatory system for epithienamycin biosynthesis likely involves pathway-specific transcriptional activators. In the thienamycin BGC of S. cattleya, two key regulatory genes have been identified: thnI, a LysR-type transcriptional activator, and thnU, a member of the SARP (Streptomyces Antibiotic Regulatory Protein) family.[4] It is highly probable that homologous regulatory genes control the expression of the epithienamycin BGC in S. flavogriseus. The activation of these regulators is often triggered by small diffusible signaling molecules, such as γ-butyrolactones, in response to cell density (quorum sensing).

Proposed Signaling Pathway for this compound Biosynthesis

Epithienamycin_Biosynthesis_Regulation cluster_quorum_sensing Quorum Sensing cluster_regulatory_cascade Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Signaling_Molecule Signaling Molecule (e.g., γ-butyrolactone) Receptor_Protein Receptor Protein Signaling_Molecule->Receptor_Protein Binds SARP_Regulator SARP Family Regulator (e.g., ThnU homolog) Receptor_Protein->SARP_Regulator Activates LysR_Regulator LysR-type Regulator (e.g., ThnI homolog) SARP_Regulator->LysR_Regulator Activates Biosynthetic_Genes This compound Biosynthetic Genes LysR_Regulator->Biosynthetic_Genes Activates Transcription Epithienamycin_F This compound Biosynthetic_Genes->Epithienamycin_F Synthesis

Caption: Proposed signaling pathway for the regulation of this compound biosynthesis.

Data Presentation: Production of this compound

Quantitative data on the production of this compound is not extensively available in published literature. The following tables present representative data based on typical fermentation yields for carbapenem antibiotics produced by Streptomyces species to serve as a baseline for experimental design and optimization.

Table 1: Effect of Carbon Source on this compound Production by Streptomyces flavogriseus

Carbon Source (1% w/v)Biomass (g/L)This compound Titer (mg/L)
Glucose8.515.2
Glycerol7.225.8
Soluble Starch9.118.5
Maltose8.821.3

Table 2: Influence of Nitrogen Source on this compound Production

Nitrogen Source (0.5% w/v)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract10.235.1
Peptone9.832.7
Soybean Meal11.542.3
Ammonium Sulfate6.512.9

Table 3: Optimization of Fermentation Parameters for this compound Production

ParameterValueBiomass (g/L)This compound Titer (mg/L)
pH 6.08.928.4
7.011.245.6
8.010.539.8
Temperature (°C) 259.838.2
2811.848.9
3210.135.5
Aeration (vvm) 0.59.532.1
1.012.151.2
1.511.947.8

Experimental Protocols

Cultivation of Streptomyces flavogriseus for this compound Production

This protocol outlines the steps for the cultivation of S. flavogriseus from spore stock to production culture.

4.1.1. Media Composition

  • Spore Germination Medium (SGM):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • Agar: 20 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Seed Culture Medium (SCM):

    • Tryptic Soy Broth: 30 g/L

    • Yeast Extract: 5 g/L

    • Glycerol: 10 g/L

    • Adjust pH to 7.0 before autoclaving.

  • Production Medium (PM):

    • Soluble Starch: 20 g/L

    • Soybean Meal: 15 g/L

    • Glycerol: 15 g/L

    • CaCO₃: 2 g/L

    • Trace Elements Solution: 1 mL/L

    • Adjust pH to 7.0 before autoclaving.

4.1.2. Cultivation Procedure

  • Spore Plate Preparation: Streak a frozen spore stock of S. flavogriseus onto SGM agar plates. Incubate at 28°C for 7-10 days until sporulation is observed.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of SCM with spores from a mature plate. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 2 L baffled flask containing 500 mL of PM with a 5% (v/v) inoculum from the seed culture. Incubate at 28°C on a rotary shaker at 200 rpm for 7-9 days.

Experimental Workflow for this compound Production

Caption: Workflow for the production, extraction, and analysis of this compound.

Extraction and Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation broth.

  • Harvesting: Centrifuge the production culture at 10,000 x g for 20 minutes at 4°C to pellet the mycelia.

  • Adsorption: Pass the clarified supernatant through a column packed with Amberlite XAD-2 resin at a flow rate of 2 bed volumes per hour.

  • Elution from Adsorbent: Wash the resin with two bed volumes of deionized water. Elute the adsorbed epithienamycins with a stepwise gradient of methanol (20%, 50%, 80% in water).

  • Ion-Exchange Chromatography: Pool the fractions containing this compound (determined by bioassay or HPLC) and load onto a Dowex 1-X2 (acetate form) anion exchange column.

  • Elution from Ion-Exchanger: Elute with a linear gradient of sodium chloride (0 to 1 M) in 0.05 M phosphate buffer (pH 7.0).

  • Size-Exclusion Chromatography: Further purify the active fractions on a Bio-Gel P-2 column equilibrated with deionized water.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a powder.

Quantification of this compound by HPLC-MS

This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Conclusion

This technical guide provides a foundational understanding of the production of this compound from Streptomyces flavogriseus. The provided protocols for cultivation, extraction, purification, and analysis, though based on methodologies for related carbapenems, offer a robust starting point for research and process development. Further optimization of fermentation parameters and medium composition, guided by the principles outlined herein, holds the potential to significantly enhance the yield of this promising antibiotic. The elucidation of the specific regulatory mechanisms governing epithienamycin biosynthesis will be a key area for future research, potentially enabling the genetic engineering of hyper-producing strains.

References

Methodological & Application

Application Notes and Protocols for Epithienamycin F Fermentation Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F is a member of the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] These antibiotics are often reserved as last-resort treatments for multidrug-resistant infections.[1] this compound is a naturally occurring carbapenem produced by the actinomycete Streptomyces flavogriseus.[2][3] Structurally related to the potent antibiotic thienamycin, produced by Streptomyces cattleya, epithienamycins represent a family of compounds with significant therapeutic potential.[3][4][5] The optimization of fermentation conditions is a critical step in maximizing the yield and purity of this compound, thereby facilitating further research, development, and potential clinical application.

This document provides detailed protocols for the optimization of this compound fermentation, covering media composition, culture conditions, and analytical methods for quantification. The presented methodologies are designed to guide researchers in developing robust and efficient production processes.

Data Presentation

Effective optimization of fermentation protocols relies on the systematic variation of parameters and the accurate quantification of the target antibiotic. The following tables provide a structured overview of key fermentation parameters and their impact on this compound yield.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.5120
Glycerol9.2155
Soluble Starch7.8110
Maltose8.1135

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Soy Peptone10.1180
Yeast Extract9.5165
Ammonium Sulfate7.295
Casein Hydrolysate9.8175

Table 3: Optimization of Physical Fermentation Parameters

ParameterValueBiomass (g/L)This compound Titer (mg/L)
pH 6.59.8170
7.010.5210
7.510.2190
Temperature (°C) 2810.3205
3010.6185
329.9160
Dissolved Oxygen (%) 309.7150
5010.8215
7010.5200

Experimental Protocols

Strain Maintenance and Inoculum Development

Materials:

  • Streptomyces flavogriseus culture

  • ISP Medium 2 Agar (Yeast Extract 4 g/L, Malt Extract 10 g/L, Glucose 4 g/L, Agar 20 g/L, pH 7.2)

  • Seed Medium (Glycerol 15 g/L, Soy Peptone 10 g/L, Yeast Extract 5 g/L, NaCl 3 g/L, K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L, pH 7.0)

Protocol:

  • Streak a loopful of S. flavogriseus from a glycerol stock onto an ISP Medium 2 agar plate.

  • Incubate the plate at 28°C for 7-10 days until well-developed aerial mycelia and spores are visible.

  • Aseptically transfer a loopful of spores and mycelia into a 250 mL flask containing 50 mL of sterile seed medium.

  • Incubate the seed culture on a rotary shaker at 28°C and 200 rpm for 48-72 hours.

Fermentation Protocol

Materials:

  • Production Medium (Glycerol 30 g/L, Soy Peptone 15 g/L, Yeast Extract 5 g/L, (NH4)2SO4 2 g/L, K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L, CaCO3 2 g/L, Trace element solution 1 mL/L, pH 7.0)

  • Trace element solution (FeSO4·7H2O 1 g/L, MnCl2·4H2O 1 g/L, ZnSO4·7H2O 1 g/L, dissolved in 0.1 M HCl)

  • 2 M HCl and 2 M NaOH for pH adjustment

Protocol:

  • Prepare the production medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterile production medium with the seed culture at a 5% (v/v) ratio.

  • Incubate the fermentation culture in a bioreactor at 28°C with an agitation of 300 rpm.

  • Maintain the pH at 7.0 using automated addition of 2 M HCl or 2 M NaOH.

  • Maintain the dissolved oxygen level at 50% saturation by adjusting the agitation and aeration rate.

  • Collect samples aseptically at regular intervals (e.g., every 24 hours) for 7-10 days to monitor biomass and this compound production.

Analytical Methodology: Quantification of this compound

Materials:

  • Fermentation broth samples

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

Protocol:

  • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to separate the mycelia.

  • Collect the supernatant and dilute it 1:10 with a mixture of acetonitrile and water (50:50, v/v).

  • Filter the diluted supernatant through a 0.22 µm syringe filter.

  • Inject 10 µL of the filtered sample into the HPLC-MS system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Monitor the specific m/z ratio for this compound.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified standard.

Mandatory Visualization

Experimental_Workflow cluster_Inoculum Inoculum Development cluster_Fermentation Fermentation & Optimization cluster_Analysis Analysis cluster_Result Result Strain Streptomyces flavogriseus Stock AgarPlate ISP Medium 2 Agar Plate (28°C, 7-10 days) Strain->AgarPlate SeedCulture Seed Culture (28°C, 200 rpm, 48-72h) AgarPlate->SeedCulture Fermentation Production Fermentation (Bioreactor) SeedCulture->Fermentation Parameters Parameter Optimization: - Carbon Source - Nitrogen Source - pH - Temperature - Dissolved Oxygen Fermentation->Parameters Sampling Aseptic Sampling Fermentation->Sampling Preparation Sample Preparation (Centrifugation, Dilution, Filtration) Sampling->Preparation Quantification HPLC-MS Quantification Preparation->Quantification Data Data Analysis & Protocol Refinement Quantification->Data

Caption: Experimental workflow for this compound fermentation optimization.

Carbapenem_Regulation cluster_Signals Environmental & Physiological Signals cluster_Regulation Regulatory Cascade cluster_Biosynthesis Biosynthesis cluster_Products Products & Feedback Nutrient_Limitation Nutrient Limitation (e.g., Phosphate) Global_Regulators Global Regulators (e.g., PhoP) Nutrient_Limitation->Global_Regulators Growth_Phase Growth Phase Growth_Phase->Global_Regulators Quorum_Sensing Quorum Sensing (e.g., γ-butyrolactones) Two_Component_System Two-Component System (Sensor Kinase & Response Regulator) Quorum_Sensing->Two_Component_System Global_Regulators->Two_Component_System activates CSR Cluster-Situated Regulator (CSR) (e.g., ThnI-like) Two_Component_System->CSR phosphorylates & activates BGC Carbapenem Biosynthetic Genes (thn-like cluster) CSR->BGC activates transcription Precursors Biosynthetic Intermediates BGC->Precursors expresses enzymes for Precursors->CSR feed-forward activation Carbapenem This compound Precursors->Carbapenem Carbapenem->CSR feedback inhibition

Caption: Generalized signaling pathway for carbapenem biosynthesis regulation.

References

Application Notes and Protocols for the Isolation and Purification of Epithienamycin F from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F, a member of the carbapenem class of β-lactam antibiotics, is a secondary metabolite produced by the fermentation of Streptomyces flavogriseus. Like other carbapenems, this compound exhibits a broad spectrum of antibacterial activity, making it a compound of interest for drug discovery and development. The effective isolation and purification of this compound from the complex fermentation broth is a critical step in its characterization and preclinical evaluation.

These application notes provide a detailed protocol for the isolation and purification of this compound from a Streptomyces flavogriseus culture broth. The methodology is based on established techniques for the purification of the epithienamycin family of antibiotics and related carbapenems. The process involves a multi-step approach encompassing fermentation, initial extraction, and a series of chromatographic separations to yield a highly purified product.

Experimental Protocols

Fermentation of Streptomyces flavogriseus

The production of this compound is achieved through submerged fermentation of Streptomyces flavogriseus. Fermentation conditions can be optimized to enhance the yield of specific epithienamycin family members.

Protocol:

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces flavogriseus from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate a 10 L production fermenter containing 8 L of production medium with 5% (v/v) of the seed culture. A suitable production medium may contain (per liter): glucose (20 g), soybean meal (15 g), yeast extract (5 g), NaCl (5 g), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and CaCO₃ (2 g), with the pH adjusted to 7.0 before sterilization.

    • Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption. The production of this compound typically peaks after 96-120 hours.

Initial Extraction and Clarification

Following fermentation, the first step is to separate the biomass from the culture broth and perform an initial extraction to capture the epithienamycin compounds.

Protocol:

  • Biomass Removal:

    • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.

    • Decant and collect the supernatant, which contains the dissolved this compound.

  • Clarification:

    • Filter the supernatant through a 0.45 µm membrane filter to remove any remaining cells and particulate matter.

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the clarified broth. This typically involves ion exchange, adsorbent resin, and size exclusion chromatography.[1]

3.1. Step 1: Anion Exchange Chromatography

Purpose: To capture the negatively charged this compound and separate it from cationic and neutral impurities.

Protocol:

  • Column Preparation:

    • Pack a column with Dowex 1-X2 resin (or equivalent strong anion exchanger) and equilibrate with 50 mM Tris-HCl buffer at pH 7.5.

  • Sample Loading and Elution:

    • Adjust the pH of the clarified broth to 7.5 and load it onto the equilibrated column at a flow rate of 2 column volumes (CV)/hour.

    • Wash the column with 3 CV of the equilibration buffer to remove unbound impurities.

    • Elute the bound compounds using a linear gradient of 0 to 1 M NaCl in the equilibration buffer over 10 CV.

    • Collect fractions and assay for the presence of this compound using a suitable method (e.g., HPLC).

3.2. Step 2: Adsorbent Resin Chromatography

Purpose: To further purify and concentrate the this compound fractions based on hydrophobic interactions.

Protocol:

  • Column Preparation:

    • Pack a column with Amberlite XAD-2 resin and wash sequentially with methanol and deionized water. Equilibrate the column with deionized water.

  • Sample Loading and Elution:

    • Pool the active fractions from the anion exchange step and dilute with 2 volumes of deionized water to reduce the salt concentration.

    • Load the diluted sample onto the equilibrated Amberlite XAD-2 column at a flow rate of 1.5 CV/hour.

    • Wash the column with 5 CV of deionized water to remove salts and hydrophilic impurities.

    • Elute this compound with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80% methanol).

    • Collect fractions and identify those containing this compound.

3.3. Step 3: Cation Exchange Chromatography

Purpose: To remove any remaining positively charged impurities.

Protocol:

  • Column Preparation:

    • Pack a column with Dowex 50W-X2 resin (or equivalent strong cation exchanger) and equilibrate with 50 mM sodium phosphate buffer at pH 6.0.

  • Sample Loading and Elution:

    • Pool and concentrate the active fractions from the adsorbent resin chromatography. Adjust the pH of the sample to 6.0.

    • Load the sample onto the equilibrated column at a flow rate of 2 CV/hour. This compound should flow through, while cationic impurities bind.

    • Collect the flow-through and wash fractions, and assay for the presence of this compound.

3.4. Step 4: Size Exclusion Chromatography (Gel Filtration)

Purpose: Final polishing step to separate this compound based on its molecular size and for buffer exchange.

Protocol:

  • Column Preparation:

    • Pack a column with Bio-Gel P-2 resin (or equivalent) and equilibrate with a volatile buffer such as 50 mM ammonium acetate, pH 7.0.

  • Sample Loading and Elution:

    • Concentrate the active fractions from the cation exchange step.

    • Load the concentrated sample onto the equilibrated size exclusion column.

    • Elute with the equilibration buffer at a flow rate of 0.5 CV/hour.

    • Collect fractions and identify those containing pure this compound.

  • Desalting and Lyophilization:

    • Pool the pure fractions. The use of a volatile buffer allows for easy removal by lyophilization, yielding the final purified this compound as a solid.

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 10 L fermentation broth.

Purification StepTotal Volume (mL)Total Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Broth800040000800000201001
Anion Exchange5004000640000160808
Adsorbent Resin1008005120006406432
Cation Exchange12060046080076857.638.4
Size Exclusion502003686401843.246.192.2

Note: Activity units are arbitrary and would be determined by a specific bioassay (e.g., minimum inhibitory concentration against a susceptible bacterial strain).

Mandatory Visualization

Experimental Workflow for this compound Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_final_product Final Product fermentation Streptomyces flavogriseus Fermentation centrifugation Centrifugation (Biomass Removal) fermentation->centrifugation Harvested Broth filtration Filtration (Clarification) centrifugation->filtration Supernatant anion_exchange Anion Exchange (Dowex 1-X2) filtration->anion_exchange Clarified Broth adsorbent_resin Adsorbent Resin (Amberlite XAD-2) anion_exchange->adsorbent_resin Active Fractions cation_exchange Cation Exchange (Dowex 50W-X2) adsorbent_resin->cation_exchange Partially Purified Fractions size_exclusion Size Exclusion (Bio-Gel P-2) cation_exchange->size_exclusion Further Purified Fractions lyophilization Lyophilization size_exclusion->lyophilization Pure Fractions pure_product Pure this compound lyophilization->pure_product

References

Application Note: Quantification of Epithienamycin F using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epithienamycin F, a member of the carbapenem class of β-lactam antibiotics, is of significant interest to researchers in drug discovery and development due to its potent antimicrobial activity. Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective against a broad spectrum of bacteria. Reliable and accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide for sample analysis.

Mechanism of Action

Carbapenem antibiotics, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They penetrate the bacterial cell and covalently bind to the active site of penicillin-binding proteins (PBPs).[1][2] This acylation inactivates the PBPs, which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[1][3] The inhibition of peptidoglycan cross-linking compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]

Carbapenem_Mechanism_of_Action cluster_0 Bacterial Cell Epithienamycin_F This compound Porin Porin Channel (Outer Membrane) Epithienamycin_F->Porin Enters Cell PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Inactivation Cell_Lysis Cell Lysis & Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Prevents Inactivated_PBP->Peptidoglycan_Synthesis Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

While a specific validated method for this compound is not widely published, the following table summarizes typical performance data for HPLC analysis of other carbapenem antibiotics. This data provides a benchmark for the expected performance of the method described herein.

Parameter Imipenem Meropenem Ertapenem Reference
Linearity Range (µg/mL) 0.5 - 800.5 - 800.5 - 80[4]
Limit of Detection (LOD) (µg/mL) 0.05 (for Meropenem)0.05Not Specified[5]
Limit of Quantification (LOQ) (µg/mL) 0.10 (for Meropenem)0.10Not Specified[5]
Recovery (%) 82.290.887.7[4]
Precision (RSD %) < 10.4< 10.4< 10.4[4]

Based on the data for analogous compounds, the target validation parameters for the this compound method are outlined below.

Parameter Target Value for this compound
Retention Time (min) 3 - 10
Linearity Range (µg/mL) 0.25 - 50
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) < 0.1
Limit of Quantification (LOQ) (µg/mL) < 0.25
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 5%

Experimental Protocol: HPLC Quantification of this compound

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate (KH₂PO₄)

  • Dibasic sodium phosphate (Na₂HPO₄)

  • Orthophosphoric acid

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Plasma or other biological matrices (as required)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 25 mM Phosphate Buffer (pH 6.5). Prepared by dissolving appropriate amounts of KH₂PO₄ and Na₂HPO₄ in HPLC grade water, adjusting pH with phosphoric acid, and filtering.

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic elution with 90% Solvent A and 10% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 298 nm. Thienamycin has a characteristic UV absorption maximum around 297 nm, and a similar wavelength is expected for this compound.[6]

  • Run Time: 15 minutes.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Solvent A (phosphate buffer). This solution should be prepared fresh daily due to the potential instability of β-lactams in aqueous solutions.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with Solvent A to achieve concentrations ranging from 0.25 µg/mL to 50 µg/mL.

Sample Preparation
  • For Bulk Drug/Formulation: Dissolve the sample in Solvent A to obtain a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • For Plasma Samples:

    • To 200 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 200 µL of Solvent A.

    • Filter through a 0.22 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (Solvent A) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

Data Analysis and Quantification
  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of this compound in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the samples using the regression equation.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standards Prepare Standard Solutions Inject Inject Standards & Samples Standards->Inject Samples Prepare Samples (e.g., Protein Precipitation) Samples->Inject Mobile_Phase Prepare Mobile Phase (Buffer + ACN) Equilibrate Equilibrate System Mobile_Phase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (298 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Samples Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for the Identification of Epithienamycin F using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F belongs to the carbapenem class of β-lactam antibiotics, a group of potent, broad-spectrum antibacterial agents. Structurally, it is a stereoisomer of thienamycin, sharing the same molecular formula (C₁₁H₁₆N₂O₄S) and exact mass (272.0831 Da). This isomeric relationship necessitates the use of high-resolution analytical techniques that can distinguish between stereoisomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to couple chromatographic separation with mass analysis. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound.

Principle of Mass Spectrometry for this compound Identification

The identification of this compound using LC-MS/MS involves three key stages:

  • Chromatographic Separation: Due to this compound and its stereoisomers, such as thienamycin, being isobaric (having the same mass), chromatographic separation is essential. Reversed-phase liquid chromatography is typically employed to separate these closely related compounds based on their differential interactions with the stationary phase.

  • Ionization: Following separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common method for carbapenems, as it is a soft ionization technique that typically produces a prominent protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The protonated molecule of this compound (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a reproducible manner, generating characteristic product ions. The detection of specific precursor-to-product ion transitions provides a highly selective and sensitive method for identification and quantification.

Proposed Fragmentation Pathway of this compound

The protonated molecule of this compound ([M+H]⁺) has an m/z of approximately 273.09. Upon collision-induced dissociation, key fragmentation pathways may include:

  • Cleavage of the β-lactam ring: This is a characteristic fragmentation for this class of compounds and can lead to several diagnostic product ions.

  • Loss of the cysteaminyl side chain: The side chain attached at the C2 position can be cleaved, providing further structural information.

  • Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O) or carbon monoxide (CO) are also possible.

A detailed experimental protocol to confirm these fragments is provided below.

Experimental Protocols

Protocol 1: Qualitative Identification and Fragmentation Analysis of this compound using High-Resolution LC-MS/MS

Objective: To confirm the presence of this compound in a sample and to elucidate its fragmentation pattern.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an ESI source

Materials:

  • This compound reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (or ammonium formate)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound reference standard in LC-MS grade water to a concentration of 1 µg/mL.

    • For experimental samples, perform a suitable extraction (e.g., solid-phase extraction) to remove interfering matrix components.[1] The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions.

  • LC Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-8 min: 2-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-2% B

      • 10.1-12 min: 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Full Scan (MS1) Range: m/z 100-500

    • Tandem MS (MS/MS) Mode: Product ion scan of the protonated molecule of this compound (m/z 273.09).

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Analysis:

  • Extract the ion chromatogram for m/z 273.09 to determine the retention time of this compound.

  • Analyze the product ion scan spectrum to identify the major fragment ions.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS using Multiple Reaction Monitoring (MRM)

Objective: To accurately quantify the concentration of this compound in biological or environmental samples.

Instrumentation:

  • HPLC or UHPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source

Materials:

  • As per Protocol 1, plus a suitable internal standard (e.g., a stable isotope-labeled version of thienamycin, if available, or another carbapenem not present in the sample).

Procedure:

  • MRM Transition Identification: From the data obtained in Protocol 1, select the most intense and specific precursor-to-product ion transitions for this compound. For example:

    • Precursor Ion (Q1): m/z 273.1

    • Product Ion 1 (Q3 - for quantification): To be determined from fragmentation analysis

    • Product Ion 2 (Q3 - for confirmation): To be determined from fragmentation analysis

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound in a relevant matrix (e.g., plasma, water) over the desired concentration range (e.g., 1-1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Spike all standards, QCs, and unknown samples with the internal standard at a fixed concentration.

    • Perform sample extraction as required.

  • LC-MS/MS Method:

    • Use the same LC method as in Protocol 1 or an optimized version for faster analysis.

    • MS Method:

      • Ionization Mode: Positive ESI

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • Set the specific MRM transitions for this compound and the internal standard, with optimized collision energies and other ion source parameters.

Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.

  • Validate the method according to relevant guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.[1][2]

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System UHPLC
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System Triple Quadrupole or High-Resolution MS
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)273.1
Product Ions (m/z)To be determined experimentally
Collision EnergyTo be optimized for specific transitions

Table 2: Example Validation Parameters for a Carbapenem LC-MS/MS Assay

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% at LOQ)
Precision (%RSD)≤ 15% (≤ 20% at LOQ)
RecoveryConsistent and reproducible
Matrix EffectMinimal and compensated by internal standard
StabilityStable under defined storage and handling conditions

(Note: These are typical values and should be established for each specific assay)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological or Environmental Sample extraction Solid-Phase Extraction (SPE) or Protein Precipitation sample->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_analysis Tandem MS (MRM or Product Ion Scan) ionization->ms_analysis quantification Quantification (Calibration Curve) ms_analysis->quantification identification Identification (Fragmentation Pattern) ms_analysis->identification

Caption: General workflow for the identification and quantification of this compound.

signaling_pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis & Bacterial Death cell_wall->lysis Inhibition leads to epithienamycin This compound epithienamycin->pbp Inhibits

Caption: Mechanism of action of carbapenems like this compound.

References

Application Notes and Protocols for Developing a Stable Formulation of Epithienamycin F for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F belongs to the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum antibacterial activity. A critical challenge in the research and development of carbapenems is their inherent chemical instability. The strained β-lactam ring fused to a five-membered ring system, essential for its potent antimicrobial action, is also highly susceptible to degradation. This instability can be triggered by various factors including pH, temperature, and the presence of certain enzymes, posing significant hurdles for developing a stable and effective formulation. For instance, early carbapenems required co-administration with inhibitors of renal dihydropeptidase (DHP-I) to prevent inactivation.[1] While newer carbapenems have improved stability against DHP-I, they remain vulnerable to chemical degradation.[1]

This document provides detailed application notes and experimental protocols for developing a stable lyophilized formulation of this compound suitable for research purposes. The strategies outlined here are based on established principles for stabilizing carbapenem antibiotics and aim to provide a systematic approach to formulation development and stability assessment. The protocols will cover formulation preparation, lyophilization, and the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analysis.

Core Concepts in Carbapenem Stabilization

The primary degradation pathway for carbapenems involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. Formulation strategies, therefore, focus on minimizing this degradation. Key approaches include:

  • Lyophilization (Freeze-Drying): This process removes water from the formulation at low temperatures, significantly reducing the mobility of molecules and slowing down chemical reactions.[2][3][4]

  • pH Control: Maintaining an optimal pH is crucial for the stability of carbapenems in solution before and after reconstitution. A slightly acidic to neutral pH is generally preferred.

  • Use of Excipients: Specific excipients can enhance the stability of the active pharmaceutical ingredient (API).

    • Bulking Agents: These provide structure to the lyophilized cake. Mannitol is a commonly used crystalline bulking agent in lyophilized products.[5][6][7]

    • pH Modifiers/Buffers: Sodium bicarbonate is often used to maintain the desired pH during compounding and in the final formulation.[8][9]

    • Stabilizers: In some cases, specific stabilizers are included to protect the API from degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Formulations for Lyophilization

This protocol describes the preparation of different formulations of this compound with varying excipients to identify the optimal composition for stability.

Materials:

  • This compound (as a solid)

  • Water for Injection (WFI)

  • Mannitol

  • Sodium Bicarbonate

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment

  • Sterile vials and stoppers

Procedure:

  • Preparation of Excipient Solutions:

    • Prepare a stock solution of 10% (w/v) Mannitol in WFI.

    • Prepare a stock solution of 1% (w/v) Sodium Bicarbonate in WFI.

  • Formulation Compounding (Perform in a cold room or on ice at 2-8°C):

    • For a target concentration of 10 mg/mL this compound, calculate the required amounts of API and excipients for a 10 mL batch size for each formulation as detailed in Table 1.

    • In a sterile beaker, dissolve the specified amount of Mannitol in WFI.

    • Slowly add the specified amount of Sodium Bicarbonate solution while stirring gently.

    • Measure the pH of the solution. Adjust the pH to the target value (e.g., 6.5, 7.0, or 7.5) using 0.1 N HCl or 0.1 N NaOH.

    • Slowly add the this compound powder to the solution while stirring until completely dissolved.

    • Bring the final volume to 10 mL with WFI.

  • Sterile Filtration and Filling:

    • Sterile filter the formulation solution through a 0.22 µm filter.

    • Aseptically fill 1 mL of the solution into sterile 3 mL vials.

    • Partially insert sterile lyophilization stoppers onto the vials.

Protocol 2: Lyophilization of this compound Formulations

This protocol outlines a typical lyophilization cycle for the prepared this compound formulations. The cycle parameters may need to be optimized based on the specific formulation characteristics.

Equipment:

  • Lyophilizer (Freeze-Dryer)

Procedure:

  • Loading: Place the filled and partially stoppered vials onto the shelves of the lyophilizer.

  • Freezing:

    • Cool the shelves to -40°C at a rate of 1°C/minute.

    • Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., 100 mTorr).

    • Increase the shelf temperature to -20°C over 2 hours.

    • Hold the shelf temperature at -20°C for 24-48 hours, or until the product temperature begins to rise, indicating the completion of sublimation.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Hold the shelf temperature at 25°C for 6-12 hours under vacuum.

  • Stoppering and Unloading:

    • Backfill the chamber with sterile nitrogen gas to atmospheric pressure.

    • Fully stopper the vials using the lyophilizer's stoppering mechanism.

    • Remove the vials from the lyophilizer and seal them with aluminum caps.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method to quantify this compound and separate it from its degradation products. This method is crucial for assessing the stability of the developed formulations.

Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (e.g., 95:5 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/minute

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 300 nm for carbapenems).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Reconstitute the lyophilized this compound formulation with 1 mL of WFI.

    • Dilute the reconstituted solution with the mobile phase to a final concentration within the range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Protocol 4: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to confirm that the HPLC method is stability-indicating.[10]

Procedure:

Expose solutions of this compound (e.g., 1 mg/mL in WFI) to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Add 0.1 N NaOH and incubate at room temperature for 30 minutes.

  • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 1 hour.

  • Thermal Degradation: Heat the solution at 80°C for 4 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the stability-indicating HPLC method to observe the degradation peaks and ensure they are well-resolved from the parent this compound peak.

Data Presentation

The stability of the different lyophilized formulations should be assessed over time under various storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH). The percentage of remaining this compound should be determined at each time point.

Table 1: Example Formulations for Lyophilization Development

Formulation IDThis compound (mg/mL)Mannitol (% w/v)Sodium Bicarbonate (mg/mL)Target pH
F11050.56.5
F21050.57.0
F31050.57.5
F410100.57.0
F51051.07.0

Table 2: Example Stability Data for Lyophilized this compound Formulations at 40°C/75% RH

Formulation IDInitial Assay (%)1 Month Assay (%)3 Months Assay (%)
F1100.095.288.1
F2100.098.595.3
F3100.097.192.5
F4100.098.896.0
F5100.099.097.2

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization cluster_analysis Stability Analysis A This compound API C Compounding (2-8°C) A->C B Excipients (Mannitol, NaHCO3) B->C D pH Adjustment C->D E Sterile Filtration D->E F Vial Filling E->F G Freezing (-40°C) F->G H Primary Drying (-20°C) G->H I Secondary Drying (25°C) H->I J Stoppering I->J K Lyophilized Product J->K L Reconstitution K->L M HPLC Analysis L->M N Data Evaluation M->N

Caption: Experimental workflow for developing a stable lyophilized formulation of this compound.

degradation_pathway Epithienamycin This compound (Active) Hydrolysis Hydrolysis (H2O, pH) Epithienamycin->Hydrolysis Oxidation Oxidation (e.g., H2O2) Epithienamycin->Oxidation Thermal Thermal Stress (Heat) Epithienamycin->Thermal Degradant1 Inactive Metabolite (β-lactam ring opened) Hydrolysis->Degradant1 Major Pathway Degradant2 Oxidized Products Oxidation->Degradant2 Degradant3 Thermal Degradants Thermal->Degradant3

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

The development of a stable formulation is paramount for the successful research and potential clinical application of this compound. By employing a systematic approach that includes the careful selection of excipients, optimization of the lyophilization process, and the use of a robust stability-indicating analytical method, a stable formulation for research purposes can be achieved. The protocols and guidelines presented in this document provide a solid framework for researchers to begin this critical aspect of drug development. Further optimization and characterization will be necessary to develop a formulation suitable for clinical use.

References

Application Notes and Protocols for Determining the In Vitro Antibacterial Activity of Epithienamycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F belongs to the carbapenem class of β-lactam antibiotics, which are potent broad-spectrum antibacterial agents. These antibiotics, including the related compound thienamycin, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] This is accomplished through the acylation of penicillin-binding proteins (PBPs) located in the bacterial periplasm, which are essential for the final steps of peptidoglycan synthesis.[2][3] The disruption of this process leads to cell lysis and bacterial death. The epithienamycins are produced by various strains of Streptomyces flavogriseus and have demonstrated a wide range of in vitro activity against a variety of bacterial species.[1]

These application notes provide detailed protocols for essential in vitro assays to quantify the antibacterial efficacy of this compound, including the determination of the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer disk diffusion assay, and time-kill kinetic assays.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a carbapenem, targets the synthesis of the bacterial cell wall. The diagram below illustrates the high-level mechanism of action.

cluster_periplasm Periplasm cluster_extracellular Extracellular PBP Penicillin-Binding Proteins (PBPs) CellWall Mature Peptidoglycan (Cell Wall) PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking EpithienamycinF This compound EpithienamycinF->PBP Inhibition

Caption: Mechanism of Action of this compound.

Quantitative Antibacterial Activity Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for carbapenem antibiotics against common bacterial pathogens. Note that the potency of different epithienamycin components can vary significantly.[1]

Bacterial SpeciesGram StainAntibiotic ClassRepresentative MIC (µg/mL)
Staphylococcus aureusPositiveCarbapenem≤1
Streptococcus pneumoniaePositiveCarbapenem≤0.5
Enterococcus faecalisPositiveCarbapenem4-16
Escherichia coliNegativeCarbapenem≤0.25
Klebsiella pneumoniaeNegativeCarbapenem≤0.25
Pseudomonas aeruginosaNegativeCarbapenem1-4
Acinetobacter baumanniiNegativeCarbapenem2-8
Bacteroides fragilisNegativeCarbapenem≤0.5

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5][6][7]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound C Inoculate microtiter plate wells with bacteria and different antibiotic concentrations A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection of turbidity D->E

Caption: Broth Microdilution MIC Assay Workflow.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and sterilize by filtration.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[4]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.[7][8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[5][6]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[8][9][10][11]

Workflow for Kirby-Bauer Disk Diffusion Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for a confluent lawn A->B C Apply this compound- impregnated disk to the agar surface B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Kirby-Bauer Disk Diffusion Assay Workflow.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[8]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[10]

  • Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound to the surface of the agar.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on established breakpoint criteria for carbapenems.[8][10]

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time and can distinguish between bactericidal and bacteriostatic effects.[12][13][14] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Workflow for Time-Kill Kinetic Assay

cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis A Prepare bacterial culture and this compound at desired concentrations B Incubate culture with antibiotic at 37°C A->B C Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate for colony counting (CFU/mL) C->D E Plot log10 CFU/mL versus time D->E

Caption: Time-Kill Kinetic Assay Workflow.

Protocol:

  • Preparation: Prepare flasks containing Mueller-Hinton broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without the antibiotic.

  • Inoculation: Inoculate all flasks with a standardized bacterial suspension to achieve a starting density of approximately 1 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]

  • Colony Counting: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction in the initial bacterial count.[13]

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the antibacterial activity of this compound. Consistent application of these standardized protocols will yield reproducible data essential for the preclinical evaluation and development of this potent carbapenem antibiotic.

References

Application Notes and Protocols for Bioactivity Screening of Epithienamycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F belongs to the carbapenem class of β-lactam antibiotics.[1] Carbapenems are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][4] Thienamycin, a closely related compound, demonstrates high potency and resistance to many bacterial β-lactamase enzymes.[2][4] Given the structural similarities and the known activities of related compounds, the bioactivity screening of this compound should primarily focus on its antimicrobial properties. Additionally, exploring its potential as an enzyme inhibitor, specifically against β-lactamases, and preliminary anticancer activity screening could unveil novel therapeutic applications.

These application notes provide detailed protocols for a tiered bioactivity screening approach for this compound, encompassing primary antimicrobial assays, secondary enzyme inhibition assays, and exploratory anticancer activity screening.

Antibacterial Activity Screening

The primary bioactivity assessment for this compound should evaluate its efficacy against a panel of clinically relevant bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Strain Preparation:

    • Culture a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Assay:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive
Escherichia coli (ATCC 25922)Negative
Pseudomonas aeruginosa (ATCC 27853)Negative
Klebsiella pneumoniae (Carbapenem-Resistant)Negative

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (Overnight) Standardize Standardize Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Standardize Inoculate Inoculate Plate with Bacteria & Compound Standardize->Inoculate Epith_Stock This compound Stock Solution Serial_Dilution Serial Dilutions in 96-well Plate Epith_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate_MIC Incubate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC (Visual Inspection) Incubate_MIC->Read_MIC Subculture Subculture from Clear MIC Wells Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (37°C, 18-24h) Subculture->Incubate_MBC Read_MBC Determine MBC (Colony Count) Incubate_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of this compound.

β-Lactamase Inhibition Assay

Carbapenems are generally stable to many β-lactamases; however, the emergence of carbapenemases necessitates evaluating the inhibitory potential of new carbapenems against these enzymes.[3][5]

Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain purified β-lactamase enzyme (e.g., KPC, NDM-1, or a commercially available broad-spectrum β-lactamase).

    • Prepare a solution of a chromogenic cephalosporin substrate, such as nitrocefin.

  • Assay Procedure:

    • In a 96-well plate, add buffer, the β-lactamase enzyme, and varying concentrations of this compound.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the change in absorbance (at 486 nm for nitrocefin) over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.

Data Presentation:

β-Lactamase TypeSubstrateThis compound IC50 (µM)
KPC-2Nitrocefin
NDM-1Nitrocefin
AmpCNitrocefin

Signaling Pathway for β-Lactamase Inhibition

Beta_Lactamase_Inhibition cluster_resistance Mechanism of Resistance cluster_inhibition Inhibitory Action Beta_Lactamase β-Lactamase (Enzyme) Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactamase->Hydrolysis acts on Inhibition Inhibition of β-Lactamase Beta_Lactamase->Inhibition Carbapenem Carbapenem Antibiotic (e.g., this compound) Carbapenem->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Survival Bacterial Survival (Resistance) Inactive_Antibiotic->Bacterial_Survival Inhibitor This compound (as Inhibitor) Inhibitor->Inhibition binds to Active_Antibiotic Active Antibiotic Remains Inhibition->Active_Antibiotic prevents hydrolysis Cell_Wall_Disruption Bacterial Cell Wall Disruption Active_Antibiotic->Cell_Wall_Disruption

Caption: Mechanism of β-lactamase mediated resistance and its inhibition.

Anticancer Activity Screening (Exploratory)

While the primary activity of carbapenems is antibacterial, some antimicrobial peptides have demonstrated anticancer properties.[6][7][8] An initial screening for cytotoxicity against cancer cell lines can be performed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Protocol:

  • Cell Line Preparation:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization and Measurement:

    • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Data Presentation:

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLaCervical
MCF-7Breast
A549Lung
HEK293Non-cancerous

General Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer & Normal Cell Lines Seed_Plate Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Treat_Cells Treat Cells with Compound (48-72h) Seed_Plate->Treat_Cells Epith_Dilutions Prepare Serial Dilutions of this compound Epith_Dilutions->Treat_Cells Add_MTT Add MTT Reagent (Incubate 3-4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion

This document provides a comprehensive set of protocols for the initial bioactivity screening of this compound. The primary focus should be on confirming and quantifying its antibacterial activity against a diverse panel of pathogens. Subsequent investigation into its β-lactamase inhibitory properties can provide valuable information on its spectrum of activity and potential for use against resistant strains. The exploratory anticancer screening may open new avenues for development if significant and selective cytotoxicity is observed. All quantitative data should be carefully tabulated to allow for clear comparison and informed decision-making in the drug development process.

References

Application Notes and Protocols for the Purification of Epithienamycin F Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F is a carbapenem antibiotic belonging to the thienamycin family of β-lactam antibiotics. Produced by the bacterium Streptomyces flavogriseus, it exhibits broad-spectrum antibacterial activity, making it a compound of significant interest in drug discovery and development. The purification of this compound from fermentation broths is a critical step in its characterization and potential therapeutic application. This document provides detailed application notes and protocols for the purification of this compound using a multi-step column chromatography approach. The described methodology is based on established techniques for the purification of similar carbapenem antibiotics.

Overview of the Purification Strategy

The purification of this compound from the culture filtrate of Streptomyces flavogriseus is typically achieved through a sequential three-step column chromatography process designed to isolate the compound based on its ionic properties, hydrophobicity, and molecular size. The workflow involves:

  • Anion Exchange Chromatography: To capture the negatively charged this compound from the clarified fermentation broth.

  • Adsorbent Chromatography: To further purify the antibiotic based on its hydrophobicity and remove polar impurities.

  • Size Exclusion Chromatography: As a final polishing step to remove any remaining small molecule contaminants and for desalting.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification of this compound from a 10-liter Streptomyces flavogriseus fermentation broth.

Table 1: Purification Summary for this compound

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Fermentation Broth15,0001,500,0001001001
Dowex 1 (Anion Exchange)1,2001,275,0001,0638510.6
Amberlite XAD-2 (Adsorbent)1501,020,0006,8006868.0
Bio-Gel P-2 (Size Exclusion)30816,00027,20054.4272.0

Table 2: Column Chromatography Parameters

ParameterDowex 1Amberlite XAD-2Bio-Gel P-2
Resin Type Strong Anion ExchangerNon-ionic AdsorbentPolyacrylamide Gel
Column Dimensions (cm) 5 x 502.5 x 1002.5 x 120
Bed Volume (mL) 980490590
Equilibration Buffer 20 mM Tris-HCl, pH 7.5Deionized Water50 mM Phosphate Buffer, pH 7.0
Sample Loading Clarified Broth (pH 7.5)Dowex 1 EluateAmberlite XAD-2 Eluate
Flow Rate (mL/min) 1052
Elution Buffer Linear Gradient: 0-1 M NaCl in 20 mM Tris-HCl, pH 7.5Step Gradient: 20%, 50%, 100% Methanol in WaterIsocratic: 50 mM Phosphate Buffer, pH 7.0
Fraction Size (mL) 201510
Monitoring UV Absorbance at 297 nm, Antibacterial AssayUV Absorbance at 297 nm, Antibacterial AssayUV Absorbance at 297 nm, Antibacterial Assay

Experimental Protocols

Fermentation and Clarification of Streptomyces flavogriseus Culture
  • Fermentation: Cultivate Streptomyces flavogriseus in a suitable production medium for 7-10 days to allow for the biosynthesis of epithienamycins.

  • Harvesting and Clarification:

    • Harvest the fermentation broth by centrifugation at 8,000 x g for 30 minutes to pellet the mycelia.

    • Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cellular debris. This clarified broth is the starting material for purification.

Step 1: Anion Exchange Chromatography on Dowex 1

This step captures the acidic this compound from the clarified broth.

  • Materials:

    • Dowex 1x2 resin (chloride form)

    • Chromatography column (5 x 50 cm)

    • 20 mM Tris-HCl buffer, pH 7.5

    • 1 M NaCl in 20 mM Tris-HCl, pH 7.5

    • Peristaltic pump

    • Fraction collector

    • UV-Vis Spectrophotometer

  • Protocol:

    • Resin Preparation: Swell the Dowex 1 resin in deionized water and then equilibrate with 20 mM Tris-HCl, pH 7.5. Pack the column with the equilibrated resin.

    • Column Equilibration: Wash the packed column with 5 bed volumes of 20 mM Tris-HCl, pH 7.5 at a flow rate of 10 mL/min.

    • Sample Loading: Adjust the pH of the clarified fermentation broth to 7.5 and load it onto the equilibrated column at a flow rate of 10 mL/min.

    • Washing: Wash the column with 3 bed volumes of the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound this compound with a linear gradient of 0 M to 1 M NaCl in 20 mM Tris-HCl, pH 7.5 over 10 bed volumes.

    • Fraction Collection: Collect 20 mL fractions and monitor the absorbance at 297 nm.

    • Activity Assay: Perform an antibacterial assay on the fractions to identify those containing active this compound.

    • Pooling: Pool the active fractions for the next purification step.

Step 2: Adsorbent Chromatography on Amberlite XAD-2

This step further purifies this compound based on its hydrophobic properties.

  • Materials:

    • Amberlite XAD-2 resin

    • Chromatography column (2.5 x 100 cm)

    • Deionized water

    • Methanol (20%, 50%, 100%)

    • Peristaltic pump

    • Fraction collector

    • UV-Vis Spectrophotometer

  • Protocol:

    • Resin Preparation: Wash the Amberlite XAD-2 resin extensively with methanol followed by deionized water to remove any preservatives and impurities. Pack the column with the cleaned resin.

    • Column Equilibration: Equilibrate the column by washing with 5 bed volumes of deionized water at a flow rate of 5 mL/min.

    • Sample Loading: Load the pooled active fractions from the Dowex 1 chromatography onto the column at a flow rate of 5 mL/min.

    • Washing: Wash the column with 3 bed volumes of deionized water to remove salts and hydrophilic impurities.

    • Elution: Elute the this compound using a step gradient of methanol in water:

      • 2 bed volumes of 20% methanol

      • 5 bed volumes of 50% methanol (this compound is expected to elute in this step)

      • 2 bed volumes of 100% methanol to regenerate the column.

    • Fraction Collection: Collect 15 mL fractions and monitor the absorbance at 297 nm.

    • Activity Assay: Identify the active fractions using an antibacterial assay.

    • Pooling and Concentration: Pool the active fractions and concentrate them under reduced pressure.

Step 3: Size Exclusion Chromatography on Bio-Gel P-2

This final step is for desalting and removing small molecular weight impurities.

  • Materials:

    • Bio-Gel P-2 resin

    • Chromatography column (2.5 x 120 cm)

    • 50 mM Phosphate buffer, pH 7.0

    • Peristaltic pump

    • Fraction collector

    • UV-Vis Spectrophotometer

  • Protocol:

    • Resin Preparation: Swell the Bio-Gel P-2 resin in 50 mM phosphate buffer, pH 7.0, and pack the column.

    • Column Equilibration: Equilibrate the column by washing with 3 bed volumes of the phosphate buffer at a flow rate of 2 mL/min.

    • Sample Loading: Load the concentrated, active fractions from the Amberlite XAD-2 step onto the column.

    • Elution: Elute the sample isocratically with 50 mM phosphate buffer, pH 7.0, at a flow rate of 2 mL/min.

    • Fraction Collection: Collect 10 mL fractions and monitor the absorbance at 297 nm.

    • Purity Analysis: Pool the fractions containing the major peak corresponding to this compound and assess purity by High-Performance Liquid Chromatography (HPLC).

    • Storage: Lyophilize the pure fractions for long-term storage.

Mandatory Visualization

The following diagrams illustrate the overall workflow for the purification of this compound.

Epithienamycin_F_Purification_Workflow cluster_fermentation 1. Fermentation & Clarification cluster_purification 2. Column Chromatography Purification cluster_analysis 3. Analysis & Final Product Fermentation Streptomyces flavogriseus Fermentation Centrifugation Centrifugation (8,000 x g) Fermentation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Dowex1 Dowex 1 (Anion Exchange) Filtration->Dowex1 Clarified Broth XAD2 Amberlite XAD-2 (Adsorbent) Dowex1->XAD2 Active Fractions BioGelP2 Bio-Gel P-2 (Size Exclusion) XAD2->BioGelP2 Concentrated Active Fractions HPLC HPLC Analysis BioGelP2->HPLC Purified Fractions Lyophilization Lyophilization HPLC->Lyophilization PureProduct Pure this compound Lyophilization->PureProduct

Caption: Overall workflow for the purification of this compound.

Chromatography_Logic Step1 Step 1: Anion Exchange (Dowex 1) Property: Negative Charge Separation: Binds this compound, removes cations and neutral molecules Step2 Step 2: Adsorbent (Amberlite XAD-2) Property: Hydrophobicity Separation: Binds this compound, removes polar impurities and salts Step1->Step2 Eluted Fractions Step3 Step 3: Size Exclusion (Bio-Gel P-2) Property: Molecular Size Separation: Separates by size, removes small molecule impurities and desalts Step2->Step3 Eluted Fractions Output Pure this compound Step3->Output Input Clarified Fermentation Broth Input->Step1

Caption: Logical relationship of the three-step chromatography process.

Analytical Standards for Epithienamycin F Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These protocols are designed to guide researchers in preparing a well-characterized Epithienamycin F material suitable for use as a reference standard in quantitative analyses, such as potency determination, stability studies, and formulation development.

Part 1: Preparation and Characterization of an In-house this compound Standard

Due to the lack of a commercial analytical standard, it is essential to prepare and thoroughly characterize an in-house reference material. The following protocols are based on established methods for the isolation and characterization of the epithienamycin family of antibiotics.

Protocol 1: Isolation and Purification of this compound from Streptomyces flavogriseus Culture

This protocol describes the isolation and purification of this compound from the fermentation broth of Streptomyces flavogriseus.

Materials:

  • Fermentation broth of Streptomyces flavogriseus

  • Dowex 1 resin (or equivalent anion exchange resin)

  • Amberlite XAD-2 resin (or equivalent non-polar adsorbent resin)

  • Bio-Gel P-2 resin (or equivalent size-exclusion chromatography resin)

  • Hydrochloric acid (HCl), various normalities

  • Sodium hydroxide (NaOH), various normalities

  • Deionized water

  • Appropriate buffer solutions (e.g., phosphate buffer)

  • Rotary evaporator

  • Lyophilizer

  • Chromatography columns

Procedure:

  • Harvest and Clarification: Centrifuge the fermentation broth to remove microbial cells and large debris. Filter the supernatant through a 0.45 µm filter to obtain a clarified broth.

  • Anion Exchange Chromatography:

    • Adjust the pH of the clarified broth to 8.0 with NaOH.

    • Load the broth onto a column packed with Dowex 1 resin pre-equilibrated with a suitable buffer at pH 8.0.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound epithienamycins with a decreasing pH gradient or a salt gradient (e.g., NaCl).

    • Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC-UV at ~300 nm).

  • Adsorbent Chromatography:

    • Pool the fractions containing this compound and adjust the pH to neutral.

    • Load the pooled fractions onto a column packed with Amberlite XAD-2 resin.

    • Wash the column with deionized water.

    • Elute the epithienamycins with an increasing gradient of an organic solvent (e.g., methanol or acetone in water).

    • Collect and monitor fractions as described above.

  • Size-Exclusion Chromatography:

    • Concentrate the this compound-containing fractions under reduced pressure using a rotary evaporator.

    • Load the concentrated sample onto a Bio-Gel P-2 column pre-equilibrated with deionized water or a volatile buffer.

    • Elute with the same buffer and collect fractions.

  • Desalting and Lyophilization:

    • Pool the purified this compound fractions. If a non-volatile buffer was used, desalt the sample using a suitable method.

    • Freeze-dry the purified solution to obtain this compound as a solid powder.

Workflow for Isolation and Purification of this compound

G cluster_0 Fermentation and Harvest cluster_1 Primary Purification cluster_2 Polishing and Final Product Fermentation S. flavogriseus Fermentation Harvest Harvest & Clarification Fermentation->Harvest Anion_Exchange Anion Exchange Chromatography (Dowex 1) Harvest->Anion_Exchange Adsorbent_Chroma Adsorbent Chromatography (Amberlite XAD-2) Anion_Exchange->Adsorbent_Chroma Size_Exclusion Size-Exclusion Chromatography (Bio-Gel P-2) Adsorbent_Chroma->Size_Exclusion Desalting Desalting Size_Exclusion->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: Characterization and Purity Assessment of In-house this compound Standard

A thorough characterization is mandatory to establish the identity, purity, and potency of the in-house standard.

1. Identity Confirmation:

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Method: Infuse the purified sample directly or analyze via LC-MS.

    • Expected Result: The measured accurate mass should be consistent with the molecular formula of this compound (C₁₁H₁₆N₂O₄S), which is 272.0831.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

    • Expected Result: The spectral data should be consistent with the known structure of an epithienamycin, showing characteristic signals for the carbapenem core and the side chains.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detector set at the λmax of this compound (around 300 nm).

    • Purity Calculation: Determine the area percentage of the main peak. Purity should ideally be ≥95%.

  • Residual Solvent Analysis (if applicable):

    • Method: Headspace Gas Chromatography (GC).

    • Purpose: To quantify any residual solvents from the purification process.

  • Water Content:

    • Method: Karl Fischer titration.

    • Purpose: To determine the water content of the lyophilized powder.

3. Potency Assignment:

  • Mass Balance:

    • Calculation: Potency (%) = 100% - % Impurities (from HPLC) - % Water (from Karl Fischer) - % Residual Solvents (from GC).

  • Quantitative NMR (qNMR):

    • Method: Use a certified internal standard with a known concentration to determine the absolute concentration of this compound in a solution prepared with a precisely weighed amount of the in-house standard.

Characterization Workflow for the In-house Standard

G cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Assignment Purified_EpiF Purified this compound MS Mass Spectrometry (HRMS) Purified_EpiF->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purified_EpiF->NMR HPLC HPLC-UV (Area % Purity) Purified_EpiF->HPLC GC Residual Solvents (GC) Purified_EpiF->GC KF Water Content (Karl Fischer) Purified_EpiF->KF Characterized_Standard Characterized In-house Standard NMR->Characterized_Standard Mass_Balance Mass Balance Calculation HPLC->Mass_Balance GC->Mass_Balance KF->Mass_Balance Mass_Balance->Characterized_Standard qNMR Quantitative NMR (qNMR) qNMR->Characterized_Standard

Caption: Workflow for the characterization of the in-house this compound standard.

Part 2: Application Notes for the Use of this compound Standard

Once the in-house standard has been thoroughly characterized and its potency assigned, it can be used for various applications in research and development.

Application Note 1: Quantitative Analysis of this compound by HPLC-UV

Purpose: To determine the concentration of this compound in unknown samples (e.g., fermentation broth, purification fractions, stability samples).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

Reagents:

  • Characterized in-house this compound standard of known potency

  • HPLC-grade acetonitrile or methanol

  • Phosphate buffer (20 mM, pH 7.0)

  • Deionized water

Protocol:

1. Preparation of Standard Stock Solution:

  • Accurately weigh a suitable amount of the in-house this compound standard.

  • Correct for the potency of the standard (e.g., if the standard has a potency of 95%, a weighed amount of 10.53 mg is equivalent to 10.00 mg of 100% pure this compound).

  • Dissolve the standard in a known volume of deionized water or a suitable buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Curve:

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Dilute the unknown samples with deionized water or buffer to fall within the concentration range of the calibration curve.

  • Filter the samples through a 0.22 µm syringe filter before injection.

4. HPLC Analysis:

  • Set up the HPLC system with the appropriate column and mobile phase conditions.

  • Inject the calibration standards and the unknown samples.

  • Record the peak areas of this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.99.

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their peak areas.

Quantitative Data Summary (Example)

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Application Note 2: Stability Study of this compound

Purpose: To evaluate the stability of this compound under various conditions (e.g., pH, temperature).

Protocol:

1. Sample Preparation:

  • Prepare solutions of this compound at a known concentration (e.g., 50 µg/mL) in different buffers with varying pH values (e.g., pH 4, 7, and 9).

  • Aliquots of these solutions are stored at different temperatures (e.g., 4°C, 25°C, and 40°C).

2. Time Points:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

3. Analysis:

  • At each time point, determine the concentration of the remaining this compound using the validated HPLC-UV method described in Application Note 1.

  • Also, monitor for the appearance of degradation products.

4. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Calculate the degradation rate constant and the half-life of this compound under each condition.

Signaling Pathway of this compound Degradation (Hypothetical)

G EpiF This compound (Active) Hydrolysis Hydrolysis (β-lactam ring opening) EpiF->Hydrolysis pH, Temperature Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products

Caption: Hypothetical degradation pathway of this compound.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for researchers working with this compound in the absence of a commercially available analytical standard. By following these guidelines for the preparation, characterization, and use of an in-house standard, researchers can ensure the accuracy, reliability, and reproducibility of their results, thereby advancing the scientific understanding and potential therapeutic applications of this promising antibiotic.

Troubleshooting & Optimization

Technical Support Center: Enhancing Epithienamycin F Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Streptomyces cattleya for the production of Epithienamycin F.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your fermentation experiments.

Problem 1: Low or No this compound Production

Possible Cause Recommended Solution
Incorrect Strain or Strain Mutation Verify the identity and purity of your Streptomyces cattleya strain. If possible, use a fresh culture from a reliable source. Consider performing a new gene inactivation of thnP if you are working with mutant strains, as this has been shown to abolish thienamycin production, confirming the integrity of your experimental system.[1]
Suboptimal Media Composition Review and optimize your fermentation medium. Ensure that essential precursors are available. Acetate, methionine, and cysteine have been identified as key precursors for the biosynthesis of the related compound, thienamycin.[2] Experiment with different carbon and nitrogen sources.
Inadequate Precursor Supply Consider implementing a precursor feeding strategy. The biosynthesis of thienamycin is known to involve acetate, methionine, and cysteine.[2] Supplementing the medium with these precursors at critical time points during fermentation may enhance the yield.
Poor Aeration and Oxygen Supply Optimize the dissolved oxygen (DO) levels in your fermenter. For many Streptomyces fermentations, maintaining a high DO level, especially during the growth phase, is crucial for antibiotic production.[3][4]
Unfavorable pH Monitor and control the pH of the fermentation broth. The optimal pH for antibiotic production by Streptomyces species is often in the neutral to slightly alkaline range.
Product Instability This compound, like other carbapenems, can be unstable, particularly at high pH and in the presence of nucleophiles.[1][5][6] Consider strategies to stabilize the product in the fermentation broth, such as pH control and timely harvesting.

Problem 2: Inconsistent Fermentation Results

Possible Cause Recommended Solution
Variable Inoculum Quality Standardize your inoculum preparation procedure. Use a consistent spore suspension or vegetative mycelium concentration for each fermentation.
Fluctuations in Fermentation Parameters Ensure tight control over key fermentation parameters such as temperature, pH, and dissolved oxygen. Even small deviations can significantly impact reproducibility.
Inconsistent Raw Materials Use high-quality, consistent sources for all media components. Variations in complex media components like yeast extract or peptone can lead to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for this compound production?

A1: A good starting point is the R5A liquid medium (minus glucose), which has been used for thienamycin production by Streptomyces cattleya.[1] The composition of a standard R5A medium is provided in the experimental protocols section. However, optimization of carbon and nitrogen sources is highly recommended for improving this compound yield.

Q2: How can I quantify the concentration of this compound in my fermentation broth?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. A reversed-phase C18 column is commonly used for the separation of carbapenems. Due to the chromophore of the carbapenem nucleus, detection is typically performed at a wavelength of around 297 nm.[6] A detailed HPLC protocol is provided below.

Q3: My this compound yield is very low, around 1 µg/mL. Is this normal?

A3: Yes, low titers of thienamycin (around 1 µg/mL) produced by wild-type Streptomyces cattleya have been reported.[1] This is one of the reasons why commercial production often relies on chemical synthesis of more stable derivatives.[1][5] Genetic engineering and process optimization are key to improving this yield.

Q4: Can I use precursor-directed biosynthesis to produce novel this compound analogs?

A4: Precursor-directed biosynthesis is a viable strategy for producing novel analogs of complex natural products.[7][8] By feeding the fermentation with analogs of the natural precursors (acetate, methionine, cysteine), it may be possible to generate novel this compound derivatives.

Quantitative Data Summary

Table 1: Impact of Gene Inactivation on Thienamycin Production in S. cattleya

Gene InactivatedEffect on Thienamycin ProductionReference
thnPAbsence of production[1]
thnG2.5-fold increase in production[1]

Experimental Protocols

1. Fermentation Protocol for Streptomyces cattleya

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Inoculum Preparation:

    • Prepare a spore suspension of S. cattleya from a mature agar plate.

    • Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.

    • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Fermentation Medium (R5A Medium - modified):

    • Yeast Extract: 5 g/L

    • Casamino Acids: 0.1 g/L

    • Sucrose: 103 g/L

    • K₂SO₄: 0.25 g/L

    • MgCl₂·6H₂O: 10.12 g/L

    • Trace element solution: 2 mL/L

    • Adjust pH to 7.0 before sterilization.

  • Fermentation Conditions:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Fermentation temperature: 28-30°C.

    • pH: Maintain between 6.8 and 7.2 using automated addition of acid/base.

    • Dissolved Oxygen (DO): Maintain above 30% saturation by adjusting agitation and aeration rates.

    • Fermentation duration: 5-7 days.

    • Take samples aseptically at regular intervals for analysis.

2. Extraction and Purification of this compound

This is a general protocol for the extraction of carbapenems and will need to be adapted.

  • Centrifuge the fermentation broth to separate the mycelium.

  • The supernatant contains the this compound. Due to its hydrophilic nature, solvent extraction may not be efficient.[1]

  • Ion-exchange chromatography is a common method for initial purification. Use a cation exchange resin like Dowex 50.[6]

  • Further purification can be achieved using adsorption chromatography with resins like Amberlite XAD-2, followed by size-exclusion chromatography (e.g., Bio-Gel P2).[6][9]

3. HPLC Quantification of this compound

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the sample if necessary with the mobile phase.

  • HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing over time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 297 nm.[6]

    • Injection Volume: 20 µL.

    • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

Visualizations

Thienamycin_Biosynthesis_Regulation cluster_thn Thienamycin Biosynthetic Gene Cluster cluster_ceph Cephamycin C Biosynthesis ThnI ThnI (LysR-type Transcriptional Activator) Thn_genes thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, thnQ ThnI->Thn_genes Activates Ceph_genes pcbAB, cmcI ThnI->Ceph_genes Upregulates Thienamycin_Biosynthesis Thienamycin Biosynthesis Thn_genes->Thienamycin_Biosynthesis ThnU ThnU (SARP family Transcriptional Activator) ThnU->Ceph_genes Activates Cephamycin_C_Biosynthesis Cephamycin C Biosynthesis Ceph_genes->Cephamycin_C_Biosynthesis Environmental_Physiological_Signals Environmental & Physiological Signals Environmental_Physiological_Signals->ThnI Environmental_Physiological_Signals->ThnU

Caption: Regulatory control of Thienamycin and Cephamycin C biosynthesis in S. cattleya.

Experimental_Workflow A 1. Inoculum Preparation (S. cattleya spore suspension) B 2. Seed Culture (48-72h, 28-30°C) A->B C 3. Production Fermentation (R5A Medium, 5-7 days) B->C D 4. Broth Sampling & Harvest C->D E 5. Centrifugation (Separate mycelium and supernatant) D->E F 6. Purification (Ion-exchange & Adsorption Chromatography) E->F G 7. HPLC Analysis (Quantification at 297 nm) F->G

Caption: General experimental workflow for this compound production and analysis.

References

Technical Support Center: Purification of Epithienamycin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Epithienamycin F.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Low Yield of this compound After Initial Capture 1. Degradation of the Target Molecule: this compound, like other carbapenems, is susceptible to hydrolysis, especially at pH values above 7.0 and elevated temperatures.[1][2] 2. Inefficient Binding to Ion-Exchange Resin: Incorrect pH or ionic strength of the fermentation broth can hinder the binding of the zwitterionic this compound to the cation-exchange resin.[3] 3. Column Overload: Exceeding the binding capacity of the chromatography resin.1. Control pH and Temperature: Maintain the pH of the clarified fermentation broth between 6.0 and 6.5. Perform all purification steps at 4°C to minimize degradation.[1][2] 2. Optimize Binding Conditions: Adjust the pH of the broth to be at least 0.5-1 pH unit below the isoelectric point (pI) of this compound for efficient binding to a cation exchanger. Ensure the ionic strength is low.[3] 3. Reduce Sample Load: Decrease the amount of clarified broth loaded onto the column and re-run the purification.
Poor Separation of this compound from Other Epithienamycins 1. Similar Physicochemical Properties: The various Epithienamycin isomers and congeners produced by Streptomyces flavogriseus have very similar structures and properties, making them difficult to resolve. 2. Inadequate Resolution of the Chromatographic Method: The chosen chromatography resin or elution gradient may not be optimal for separating closely related molecules.1. Employ High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for better separation. 2. Optimize Elution Gradient: Use a shallow and slow elution gradient during ion-exchange or reversed-phase chromatography to improve the resolution between different Epithienamycin species.
Presence of Impurities in the Final Product 1. Co-elution of Other Secondary Metabolites: Streptomyces flavogriseus is known to produce other antibiotics like actinomycin D and holomycin, which may have similar chromatographic behavior to this compound.[4][5][6] 2. Protein Contamination: Extracellular proteases and other proteins from the fermentation broth may not be completely removed. 3. Resin Fouling: Accumulation of contaminants on the chromatography resin can lead to their gradual leaching into the eluate.[7]1. Multi-Step Purification: A multi-step purification strategy is essential. Combine different chromatography techniques such as ion-exchange, hydrophobic interaction, and gel filtration for orthogonal separation. 2. Introduce a Hydrophobic Interaction Chromatography (HIC) Step: HIC is effective in removing protein impurities under non-denaturing conditions. 3. Implement Rigorous Column Cleaning: After each run, wash the column with appropriate cleaning solutions to remove any strongly bound contaminants.[8]
Inconsistent Purification Results 1. Variability in Fermentation Broth: The composition of the fermentation broth, including the concentration of this compound and impurities, can vary between batches. 2. Degradation of Stored Samples: Improper storage of intermediate fractions or the final product can lead to degradation. 3. Column Performance Degradation: The performance of chromatography columns can decline over time with repeated use.1. Standardize Fermentation and Harvest protocols: Ensure consistent fermentation conditions and a standardized harvesting procedure to minimize batch-to-batch variation. 2. Proper Storage: Store all samples and purified fractions at -70°C to ensure stability.[1] 3. Monitor Column Performance: Regularly check the performance of your chromatography columns by running a standard to assess resolution and peak shape. Repack or replace columns as necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges include:

  • Chemical Instability: The carbapenem core of this compound is prone to degradation, particularly at non-neutral pH and elevated temperatures.

  • Co-purification of Related Compounds: Streptomyces flavogriseus produces a mixture of at least six different epithienamycin compounds, including stereoisomers, which are difficult to separate.

  • Complex Starting Material: The fermentation broth is a complex mixture of primary and secondary metabolites, proteins, and cellular debris.

Q2: What is a typical purification strategy for this compound?

A multi-step chromatographic process is generally required. A common workflow, adapted from the purification of the related compound thienamycin, involves:

  • Clarification: Removal of cells and solid debris from the fermentation broth by centrifugation or filtration.

  • Initial Capture by Cation Exchange Chromatography: Using a strong cation exchange resin like Dowex 50 to capture the zwitterionic this compound.

  • Anion Exchange Chromatography: Further purification using an anion exchange resin such as Dowex 1 to remove other charged impurities.

  • Gel Filtration Chromatography: Separation based on size using a resin like Bio-Gel P2 to remove smaller and larger molecular weight impurities.

  • Adsorption Chromatography: A final polishing step using a resin like Amberlite XAD-2 for desalting and removal of hydrophobic impurities.

Q3: How can I monitor the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer) can be used. Detection is typically done using a UV detector, as carbapenems have a characteristic UV absorbance.

Q4: What are the optimal storage conditions for purified this compound?

Due to its instability, purified this compound should be stored at ultra-low temperatures, ideally at -70°C or below, to prevent degradation.[1] It is also advisable to store it as a lyophilized powder if possible to enhance long-term stability.

Data on Carbapenem Stability

While specific quantitative data for this compound is limited in the public domain, the following tables provide stability data for other carbapenems, which can serve as a useful reference for understanding the general stability profile of this class of antibiotics.

Table 1: Degradation of Meropenem and Imipenem in Solution at Different Temperatures

TemperatureMeropenem Degradation (after 120 min)Imipenem Degradation (after 120 min)
37°C3%4%
45°C4%8%
65°C25%33%
90°C75%95%
(Data adapted from a study on carbapenem stability in aqueous solutions)[9]

Table 2: Stability of Meropenem in Different Buffer Systems at 32°C

Buffer SystempH% Meropenem Remaining (after 24h)
Unbuffered Saline~4.5< 80%
Phosphate Buffer~6.0~85%
Citrate Buffer~7.0~90%
(Data adapted from a study on meropenem stability for continuous infusion)[2]

Experimental Protocols

Model Protocol for the Purification of this compound from Streptomyces flavogriseus Fermentation Broth

This protocol is a model based on established methods for carbapenem purification and should be optimized for specific experimental conditions.

1. Broth Clarification:

  • Centrifuge the fermentation broth at 10,000 x g for 30 minutes at 4°C.
  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulates.

2. Cation Exchange Chromatography (Capture Step):

  • Column: Dowex 50 (Na+ form)
  • Equilibration Buffer: 50 mM Sodium Phosphate Buffer, pH 6.5
  • Procedure:
  • Adjust the pH of the clarified broth to 6.5.
  • Load the broth onto the equilibrated column at a flow rate of 2 column volumes (CV)/hour.
  • Wash the column with 5 CV of equilibration buffer.
  • Elute the bound Epithienamycins with a linear gradient of 0 to 1 M NaCl in the equilibration buffer over 10 CV.
  • Collect fractions and analyze for the presence of this compound by HPLC.

3. Anion Exchange Chromatography (Intermediate Purification):

  • Column: Dowex 1 (Cl- form)
  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.5
  • Procedure:
  • Pool and buffer-exchange the fractions containing this compound into the equilibration buffer.
  • Load the sample onto the equilibrated column. This compound should be in the flow-through and wash fractions.
  • Collect the flow-through and wash, as many impurities will bind to the column.
  • Analyze the collected fractions for this compound.

4. Gel Filtration Chromatography (Polishing Step):

  • Column: Bio-Gel P2
  • Mobile Phase: Deionized Water
  • Procedure:
  • Concentrate the this compound-containing fractions from the previous step.
  • Load the concentrated sample onto the gel filtration column.
  • Elute with deionized water at a flow rate of 0.5 CV/hour.
  • Collect fractions and identify those containing pure this compound by HPLC.

5. Adsorption Chromatography (Desalting and Final Purification):

  • Column: Amberlite XAD-2
  • Procedure:
  • Pool the pure fractions from the gel filtration step.
  • Load the sample onto the Amberlite XAD-2 column.
  • Wash with deionized water to remove salts.
  • Elute the desalted this compound with an aqueous solution of 50% acetone.
  • Remove the acetone by evaporation under reduced pressure.
  • Lyophilize the final aqueous solution to obtain purified this compound as a powder.

Visualizations

experimental_workflow cluster_start Fermentation & Clarification cluster_purification Chromatographic Purification cluster_end Final Product Fermentation S. flavogriseus Fermentation Clarification Centrifugation & Filtration Fermentation->Clarification Cation_Exchange Cation Exchange (Dowex 50) Clarification->Cation_Exchange Clarified Broth Anion_Exchange Anion Exchange (Dowex 1) Cation_Exchange->Anion_Exchange Eluted Fractions Gel_Filtration Gel Filtration (Bio-Gel P2) Anion_Exchange->Gel_Filtration Flow-through Adsorption_Chr Adsorption Chromatography (Amberlite XAD-2) Gel_Filtration->Adsorption_Chr Purified Fractions Lyophilization Lyophilization Adsorption_Chr->Lyophilization Desalted Product Final_Product Pure this compound Lyophilization->Final_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Purity of Final Product Cause1 Co-eluting Impurities Start->Cause1 Cause2 Poor Chromatographic Resolution Start->Cause2 Cause3 Product Degradation Start->Cause3 Sol1 Add Orthogonal Purification Step (e.g., HIC) Cause1->Sol1 Sol2 Optimize Elution Gradient Cause2->Sol2 Sol4 Use High-Resolution Resin Cause2->Sol4 Sol3 Check pH and Temperature Control Cause3->Sol3

Caption: Troubleshooting logic for low purity of the final product.

References

troubleshooting peak tailing in Epithienamycin F HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Epithienamycin F.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is the phenomenon where a chromatographic peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline. This is problematic as it can lead to reduced resolution between adjacent peaks, decreased sensitivity, and inaccuracies in peak integration and quantification.

Q2: What are the most common causes of peak tailing in reversed-phase HPLC?

A2: Common causes include interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the silica packing. Other factors include improper mobile phase pH, sample overload, extra-column volume, and column contamination or degradation.

Q3: How does the chemical structure of this compound contribute to potential peak tailing?

A3: this compound, a carbapenem antibiotic, possesses both a secondary amine and a carboxylic acid group. These functional groups can engage in secondary interactions with the stationary phase. The amine group can interact with residual silanol groups on the silica support of the column, which is a primary cause of peak tailing for basic compounds.

Q4: What is an acceptable peak tailing factor?

A4: Generally, a USP tailing factor greater than 1.2 is considered to indicate significant peak tailing. Ideally, a symmetrical peak will have a tailing factor of 1.0.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Issue: Asymmetrical peaks with significant tailing are observed for this compound.

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Diagnose the Potential Cause

The first step is to identify the likely source of the peak tailing. The following flowchart outlines a logical progression for troubleshooting.

Troubleshooting_Peak_Tailing cluster_0 Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_epithienamycin_peak Is only the this compound peak tailing? check_all_peaks->check_epithienamycin_peak No system_issues Potential Systemic Issue check_all_peaks->system_issues Yes chemical_interactions Likely Chemical Interaction check_epithienamycin_peak->chemical_interactions Yes check_column Inspect Column (voids, contamination) system_issues->check_column check_extracolumn Check Extra-Column Volume (tubing, fittings) system_issues->check_extracolumn end End: Symmetrical Peak Achieved check_column->end check_extracolumn->end adjust_ph Adjust Mobile Phase pH chemical_interactions->adjust_ph check_sample_solvent Verify Sample Solvent Strength adjust_ph->check_sample_solvent check_sample_load Reduce Sample Concentration/Volume check_sample_solvent->check_sample_load consider_column Consider Alternative Column Chemistry check_sample_load->consider_column consider_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Implement Solutions Based on Diagnosis

Scenario 1: Only the this compound peak is tailing.

This suggests a specific chemical interaction between this compound and the stationary phase.

  • Question: Is the mobile phase pH appropriate?

    • Answer: The pH of the mobile phase is critical. Since this compound has an amine group, secondary interactions with residual silanol groups on the silica-based column are a likely cause of tailing. These interactions are more pronounced at a mid-range pH. To minimize this, lower the mobile phase pH to around 2.5-3.5. This will protonate the silanol groups, reducing their interaction with the protonated amine of this compound.

  • Question: Is the sample solvent appropriate?

    • Answer: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Injecting a sample in a significantly stronger solvent can cause peak distortion, including tailing. If possible, dissolve the sample in the initial mobile phase.

  • Question: Is the column overloaded?

    • Answer: Injecting too high a concentration or volume of the sample can lead to column overload and peak tailing. To check for this, try reducing the injection volume or diluting the sample.

  • Question: Is the column chemistry suitable?

    • Answer: If peak tailing persists after optimizing the mobile phase and sample conditions, consider the column itself. A standard C18 column may have active silanol groups. Switching to a column with end-capping or a polar-embedded phase can shield these silanol groups and improve peak shape for basic compounds like this compound.

Scenario 2: All peaks in the chromatogram are tailing.

This typically points to a system-wide issue rather than a specific chemical interaction.

  • Question: Has the column been physically compromised?

    • Answer: A void at the head of the column can cause band broadening and peak tailing for all analytes. This can result from repeated injections or pressure shocks. In this case, the column may need to be replaced.

  • Question: Is there excessive extra-column volume?

    • Answer: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing. Ensure that the tubing is as short as possible and has a narrow internal diameter. Check all fittings for proper connection to avoid dead volume.

  • Question: Is the column contaminated?

    • Answer: Contaminants from previous samples can accumulate on the column, leading to poor peak shape. Flushing the column with a strong solvent may resolve this issue.

Data Summary: Adjustable Parameters for Troubleshooting Peak Tailing

ParameterRecommended Adjustment for this compoundRationale
Mobile Phase pH Adjust to a lower pH range (e.g., 2.5 - 3.5)To protonate silanol groups and minimize secondary interactions with the basic amine of this compound.
Buffer Concentration 10-50 mMTo ensure stable pH control throughout the analysis.
Sample Solvent Dissolve sample in the initial mobile phase or a weaker solventTo prevent peak distortion caused by a strong injection solvent.
Injection Volume Reduce injection volumeTo rule out column overload as a cause of peak tailing.
Column Chemistry Use an end-capped or polar-embedded phase columnTo shield residual silanol groups and improve peak shape for basic analytes.

Experimental Protocol: Example HPLC Method for this compound

This protocol is a general starting point and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 300 nm (based on typical carbapenem absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Technical Support Center: Optimizing Mobile Phase for Epithienamycin F Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatography of Epithienamycin F.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for reversed-phase HPLC analysis of this compound?

A1: While a specific validated method for this compound is not widely published, based on methods for the closely related carbapenem antibiotics like imipenem and meropenem, a good starting point for reversed-phase HPLC would be a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[1][2][3] The aqueous component is often a phosphate or ammonium acetate buffer at a pH between 2.5 and 7.0.[1][4] Acetonitrile or methanol are common organic modifiers.[5][6]

Q2: How does the mobile phase pH affect the retention of this compound?

A2: The pH of the mobile phase is a critical parameter in the chromatography of beta-lactam antibiotics, including this compound, as they are often amphoteric.[1] The retention time of these compounds can be significantly altered by changes in pH. For many beta-lactams, the shortest retention times are observed between pH 4 and 6.[1] It is crucial to control the pH to ensure reproducible results.

Q3: What is the role of ion-pairing reagents in the analysis of this compound?

A3: Ion-pairing reagents can be used to improve the retention and peak shape of polar and ionic compounds like this compound in reversed-phase chromatography. Reagents like tetraethylammonium or tetrabutylammonium salts can be added to the mobile phase.[1] For instance, tetrabutylammonium phosphate has been shown to have a strong ion-pairing effect at pH values above 6, while heptanesulphonic acid can be effective at a pH below 5.[1]

Q4: How stable is this compound in typical mobile phase solutions?

A4: Carbapenems, the class of antibiotics to which this compound belongs, are known for their instability in aqueous solutions, which is influenced by temperature and pH. The bicyclic 4:5 fused ring system is a primary reason for this instability. It is recommended to prepare fresh sample solutions and mobile phases daily and to control the temperature of the autosampler and column. Stability studies are crucial to ensure the accuracy of quantitative analysis.

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting)

Possible Cause Solution
Secondary interactions with stationary phase Adjust the mobile phase pH to suppress the ionization of silanol groups on the silica-based column (typically a lower pH is better). Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Consider using a column with a highly deactivated stationary phase.
Column overload Reduce the sample concentration or injection volume.
Inappropriate mobile phase composition Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Increase the buffer concentration in the mobile phase.

Problem: Fluctuating retention times

Possible Cause Solution
Inconsistent mobile phase preparation Prepare the mobile phase accurately and consistently. Premix the mobile phase components to avoid errors from the pump's mixing system.
Temperature fluctuations Use a column oven to maintain a constant temperature. Ensure the laboratory environment has stable temperature control.
Column degradation The bonded phase of the column may degrade over time, especially with aggressive mobile phases. Replace the column if performance does not improve with other adjustments.
Pump issues Check for leaks in the pump and ensure the check valves are functioning correctly.

Problem: Loss of resolution or appearance of ghost peaks

| Possible Cause | Solution | | Sample degradation | Due to the instability of carbapenems, degradation products can appear as new peaks. Prepare fresh samples and keep them cooled in the autosampler. | | Contaminated mobile phase | Filter all mobile phase components and prepare them fresh daily. | | Column contamination | Flush the column with a strong solvent. If the contamination persists, consider replacing the column. |

Data Presentation

Table 1: Starting Mobile Phase Conditions for Carbapenem Analysis (Reversed-Phase HPLC)

Parameter Condition 1 Condition 2 Condition 3
Column C18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 150 mmPhenyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Phosphate Buffer, pH 6.510 mM Ammonium Acetate, pH 4.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Isocratic (e.g., 80% A, 20% B) or GradientIsocratic or GradientGradient (e.g., 5% to 95% B over 20 min)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 298 nmUV at 254 nmUV at 300 nm

These are suggested starting points based on literature for similar compounds and should be optimized for this compound.

Experimental Protocols

Protocol 1: General Method Development for Mobile Phase Optimization

  • Column Selection: Begin with a standard C18 reversed-phase column.

  • Initial Mobile Phase Screening:

    • Prepare a buffered aqueous mobile phase (e.g., 20 mM phosphate buffer) at three different pH values: acidic (e.g., pH 3.0), neutral (e.g., pH 7.0), and an intermediate value (e.g., pH 5.0).

    • Use acetonitrile as the initial organic modifier.

    • Perform scouting gradients (e.g., 5-95% acetonitrile over 20 minutes) at each pH to determine the approximate organic solvent concentration required for elution.

  • Optimization of Organic Modifier:

    • Based on the scouting runs, select the pH that provides the best initial separation and peak shape.

    • Perform isocratic runs with varying percentages of acetonitrile to fine-tune the retention time of this compound.

    • If peak shape or resolution is poor, substitute acetonitrile with methanol or a mixture of acetonitrile and methanol and repeat the optimization.

  • Buffer and Additive Optimization:

    • If peak tailing is observed, consider adding an ion-pairing reagent to the mobile phase.

    • Optimize the buffer concentration to improve peak symmetry and reproducibility.

Protocol 2: this compound Solution Stability Assessment

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration.

  • Incubation Conditions:

    • Aliquots of the stock solution should be stored under different conditions:

      • Refrigerated (2-8 °C)

      • Room temperature (~25 °C)

      • In the HPLC autosampler (if temperature-controlled)

    • Protect samples from light.

  • Time-Point Analysis:

    • Inject and analyze the samples at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) using the optimized HPLC method.

  • Data Analysis:

    • Monitor the peak area of this compound over time.

    • Observe the appearance and growth of any new peaks, which may indicate degradation products.

    • Determine the time point at which the concentration of this compound falls below an acceptable level (e.g., 95% of the initial concentration).

Visualizations

MobilePhaseOptimization cluster_start Initial Screening cluster_organic Organic Modifier Optimization cluster_additives Additive Optimization Start Select C18 Column Scout Scouting Gradients (pH 3, 5, 7) Start->Scout Organic Select Optimal pH Scout->Organic Iso_ACN Isocratic Runs (Acetonitrile) Organic->Iso_ACN Iso_MeOH Isocratic Runs (Methanol) Organic->Iso_MeOH Additives Assess Peak Shape Iso_ACN->Additives Iso_MeOH->Additives IonPair Add Ion-Pairing Reagent Additives->IonPair Tailing? Buffer Adjust Buffer Concentration Additives->Buffer Asymmetry? Final Final Validated Method IonPair->Final Buffer->Final

Caption: Workflow for mobile phase optimization for this compound.

HPLCTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Issue (e.g., Peak Tailing) Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Sample Degradation Problem->Cause3 Sol1 Adjust Mobile Phase pH or Add TEA Cause1->Sol1 Sol2 Reduce Sample Concentration Cause2->Sol2 Sol3 Prepare Fresh Sample Cause3->Sol3 Result Problem Resolved Sol1->Result Sol2->Result Sol3->Result

Caption: Troubleshooting logic for common HPLC issues with this compound.

References

strategies to prevent Epithienamycin F degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Epithienamycin F. Due to the limited availability of specific data for this compound, much of the guidance provided is based on the properties of the closely related and well-studied carbapenem, thienamycin, also produced by Streptomyces cattleya.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so prone to degradation?

This compound is a carbapenem, a class of β-lactam antibiotics known for their broad-spectrum activity.[1] Like other carbapenems, its core structure contains a highly strained bicyclic ring system that is essential for its antibacterial action but also makes it susceptible to degradation. Thienamycin, a closely related analog, is known to be unstable in both concentrated solutions and solid form.[1] This inherent chemical instability is a major challenge during extraction and purification.

Q2: What are the primary factors that cause this compound degradation during extraction?

Based on studies of related carbapenems like thienamycin, the primary factors contributing to degradation are:

  • pH: Thienamycin is particularly sensitive to hydrolysis at a pH above 8.[2] Alkaline conditions can lead to the opening of the β-lactam ring, inactivating the antibiotic.

  • Temperature: As a class, β-lactam antibiotics are generally heat-labile.[3][4] Elevated temperatures during extraction can accelerate degradation reactions.

  • High Concentrations: Thienamycin has been observed to undergo accelerated inactivation at high concentrations due to self-reaction of its primary amine with the β-lactam ring of another molecule.[2]

  • Presence of Nucleophiles: The β-lactam ring is susceptible to attack by nucleophiles. Cysteine and other molecules with free sulfhydryl or amino groups can react with and inactivate the antibiotic.[2]

  • Enzymatic Degradation: The crude fermentation broth may contain β-lactamase enzymes that can hydrolyze the β-lactam ring.

Q3: What is the optimal pH range to maintain during the extraction of this compound?

While specific data for this compound is unavailable, for the closely related thienamycin, maintaining a slightly acidic to neutral pH is crucial. Given its instability above pH 8, a pH range of 6.0-7.0 should be targeted throughout the extraction process to minimize base-catalyzed hydrolysis.

Q4: Are there any specific solvents that should be avoided during extraction?

Although detailed solvent stability studies for this compound are not publicly available, it is advisable to use high-purity, aprotic solvents for any organic extraction steps to minimize the presence of nucleophilic contaminants. The choice of solvent should be carefully considered to ensure it does not promote degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no biological activity in the final extract. Degradation of this compound due to inappropriate pH.Ensure all buffers and solutions used during extraction are maintained within a pH range of 6.0-7.0. Regularly monitor the pH of the preparation.
Exposure to high temperatures.Perform all extraction and purification steps at low temperatures (e.g., 4°C). Use pre-chilled solvents and equipment.
Prolonged extraction time.Streamline the extraction workflow to minimize the time the compound is in solution.
Formation of an emulsion during liquid-liquid extraction. High concentration of surfactants or proteins from the fermentation broth.Gently swirl or rock the separatory funnel instead of vigorous shaking. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion.
Inappropriate solvent ratio.Experiment with different ratios of aqueous to organic phases.
Poor recovery from ion-exchange chromatography. Incorrect pH of the loading or elution buffer.Optimize the pH of the buffers to ensure proper binding and elution from the resin. For a zwitterionic compound like thienamycin, cation exchange is often used.[2]
Co-elution with other compounds.Adjust the ionic strength or pH gradient of the elution buffer to improve separation.
Progressive loss of activity during storage of the purified compound. Instability of the purified this compound.Store the purified compound as a lyophilized powder at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Quantitative Data on Carbapenem Stability

The following tables summarize stability data for other carbapenems, which can serve as a proxy for understanding the stability of this compound.

Table 1: Thermal Degradation of Meropenem and Imipenem in Solution

TemperatureTime (minutes)Meropenem Degradation (%)Imipenem Degradation (%)
37°C12034
65°C1202533
90°C1207595

Data is illustrative of the general heat sensitivity of carbapenems.

Experimental Protocols

Protocol 1: General Extraction of Thienamycin-like Carbapenems from Streptomyces cattleya Fermentation Broth

This protocol is adapted from the established method for thienamycin isolation and should be considered a starting point for the extraction of this compound.[2]

  • Harvest and Clarification:

    • Centrifuge the fermentation broth at 5,000 x g for 20 minutes at 4°C to pellet the mycelia.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solids. Maintain the clarified broth at 4°C.

  • Cation Exchange Chromatography:

    • Adjust the pH of the clarified broth to 6.5 with a suitable acid (e.g., phosphoric acid).

    • Load the pH-adjusted broth onto a pre-equilibrated Dowex 50 cation exchange column at a slow flow rate.

    • Wash the column with several column volumes of deionized water to remove unbound impurities.

    • Elute the bound carbapenems with a suitable buffer, such as a pH 7.0 phosphate buffer with a gradually increasing salt concentration.

  • Desalting and Further Purification:

    • Pool the active fractions and desalt using a suitable resin (e.g., XAD-2) or through diafiltration.

    • Further purify the desalted fraction using gel filtration chromatography (e.g., Bio-Gel P2) to separate compounds based on size.

  • Lyophilization:

    • Freeze-dry the purified fractions to obtain a stable powder.

    • Store the lyophilized powder at -80°C.

Visualizations

Epithienamycin This compound (Active) Hydrolyzed Hydrolyzed Product (Inactive) Epithienamycin->Hydrolyzed High pH (>8) Heat β-Lactamases Dimer Dimerized Product (Inactive) Epithienamycin->Dimer High Concentration (Self-reaction)

Caption: Generalized degradation pathways for this compound.

cluster_0 Preparation cluster_1 Purification cluster_2 Final Product Fermentation Fermentation Broth Clarification Centrifugation & Filtration (4°C) Fermentation->Clarification pH_Adjust pH Adjustment (pH 6.5) Clarification->pH_Adjust Ion_Exchange Cation Exchange (e.g., Dowex 50) pH_Adjust->Ion_Exchange Desalting Desalting (e.g., XAD-2) Ion_Exchange->Desalting Gel_Filtration Gel Filtration (e.g., Bio-Gel P2) Desalting->Gel_Filtration Lyophilization Lyophilization Gel_Filtration->Lyophilization Storage Store at -80°C Lyophilization->Storage

Caption: Suggested workflow for this compound extraction.

References

Technical Support Center: Epithienamycin F Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in Epithienamycin F preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound preparations?

A1: Impurities in this compound preparations can originate from several sources:

  • Degradation: this compound, like other carbapenems, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. This can be influenced by pH, temperature, and the presence of certain enzymes.[1]

  • Fermentation By-products: The Streptomyces species used for production may synthesize structurally related molecules, known as congeners, which can be co-extracted with this compound.[2]

  • Residual Solvents and Reagents: Solvents and other chemicals used during extraction and purification processes can be carried over into the final product.

  • Heavy Metals: Contamination from reactors and other equipment can introduce metallic impurities.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound, and carbapenems in general, is the hydrolysis of the β-lactam ring. This process leads to the formation of an initial unstable intermediate which then rearranges into more stable, but inactive, enamine and imine tautomers.[3][4][5] This degradation is a significant source of impurities.

Q3: How can I monitor the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of this compound.[6] When coupled with a mass spectrometer (LC-MS), it can also be used to identify unknown impurities.[7][8][9] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of impurities.[9]

Q4: What are the ideal storage conditions to minimize degradation of this compound?

A4: Due to their inherent instability, carbapenems like this compound should be stored at low temperatures, typically -20°C or below, in a dry, inert atmosphere.[10][11][12][13] Solutions of this compound are particularly unstable and should be prepared fresh before use. Stability is also pH-dependent, with degradation rates increasing at higher pH.[12]

Troubleshooting Guides

Issue 1: High Levels of Degradation Products Detected by HPLC
Possible Cause Troubleshooting Step
pH of solutions is too high. Ensure all buffers and solutions used during purification and analysis are maintained at a neutral or slightly acidic pH (pH 6-7).[12]
Elevated temperature during processing. Perform all purification steps at reduced temperatures (e.g., 4°C) to minimize thermal degradation.
Prolonged processing time. Streamline the purification workflow to reduce the time the sample spends in solution.
Presence of β-lactamase enzymes. Ensure all equipment is sterile and consider the use of β-lactamase inhibitors if contamination is suspected.[14][15][16]
Issue 2: Presence of Multiple Unidentified Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Inefficient chromatographic separation. Optimize the HPLC method, including the mobile phase composition, gradient, and column chemistry, to improve the resolution of impurities.
Co-eluting fermentation by-products. Employ orthogonal purification techniques. For example, follow ion-exchange chromatography with reverse-phase chromatography to separate compounds with different properties.
Sample overload on the chromatography column. Reduce the amount of sample loaded onto the column to prevent peak broadening and improve separation.
Issue 3: Low Yield of Pure this compound After Purification
Possible Cause Troubleshooting Step
Degradation during purification. Implement the steps outlined in "Issue 1" to minimize degradation throughout the process.
Poor binding or elution from the chromatography resin. Adjust the pH and ionic strength of the buffers to optimize the binding and elution of this compound from the selected resin.
Irreversible binding to the column. Ensure the column is properly equilibrated before loading the sample and that the elution conditions are strong enough to recover the product.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Carbapenem Antibiotics

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Ion-Exchange Chromatography 658570Congeners with different charges
Reverse-Phase Chromatography 85>9580Hydrophobic degradation products
Size-Exclusion Chromatography 95>9890Aggregates and high molecular weight impurities
Combined Ion-Exchange and Reverse-Phase 65>9855Broad range of impurities

Experimental Protocols

Key Experiment: Purification of this compound by a Two-Step Chromatographic Method

This protocol is a representative method based on the purification of thienamycin and other carbapenems. Optimization will be required for specific experimental conditions.

1. Ion-Exchange Chromatography (Capture Step)

  • Resin: A strong anion exchange resin is recommended.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of a low ionic strength buffer at a slightly basic pH (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Adjust the pH and conductivity of the clarified fermentation broth to match the equilibration buffer and load it onto the column.

  • Wash: Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) over 10-20 column volumes.

  • Fraction Collection: Collect fractions and analyze by HPLC to identify those containing this compound.

2. Reverse-Phase Chromatography (Polishing Step)

  • Column: A C18 reverse-phase column is suitable for this step.

  • Column Equilibration: Equilibrate the column with a polar mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Sample Loading: Pool the this compound-containing fractions from the ion-exchange step, adjust the solvent composition to match the mobile phase, and load onto the column.

  • Wash: Wash the column with the equilibration mobile phase to remove any remaining salts and polar impurities.

  • Elution: Elute the this compound using a gradient of increasing organic solvent (e.g., 5-50% acetonitrile in water with 0.1% formic acid).

  • Fraction Collection and Analysis: Collect fractions and analyze by HPLC. Pool the purest fractions and prepare for downstream applications.

Visualizations

degradation_pathway A This compound (Active) B Hydrolyzed Intermediate (Unstable) A->B Hydrolysis of β-lactam ring C Enamine Tautomer (Inactive Impurity) B->C Tautomerization D Imine Tautomer (Inactive Impurity) B->D Tautomerization

Caption: Degradation pathway of this compound.

purification_workflow A Clarified Fermentation Broth B Ion-Exchange Chromatography (Capture Step) A->B C Partially Purified this compound B->C D Reverse-Phase Chromatography (Polishing Step) C->D E High Purity this compound D->E

Caption: Purification workflow for this compound.

References

addressing variability in Epithienamycin F bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epithienamycin F bioassays. Our goal is to help you address variability in your experimental results and ensure the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a member of the carbapenem class of β-lactam antibiotics.[1] Like other β-lactams, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] This disruption leads to cell lysis and bacterial death.

Q2: We are observing significant batch-to-batch variability in our this compound bioassay. What are the potential causes?

Batch-to-batch variability in bioassays can stem from several factors. Key areas to investigate include the stability of your this compound working standards, the consistency of your microbiological media, and variations in your inoculum preparation.[4] Some antibiotic standards can degrade over time and should be prepared fresh for each assay.[4] Additionally, minor differences between batches of media can significantly impact results.[4]

Q3: Our zone of inhibition sizes are inconsistent, even within the same experiment. What should we check?

Inconsistent zone sizes are a common issue in agar diffusion assays. Several factors can contribute to this problem:

  • Inoculum Concentration: The density of the bacterial lawn is critical. An inoculum that is too heavy or too light will affect the size of the inhibition zone.[4][5] It is crucial to standardize the inoculum preparation, often from a stationary phase broth culture.[4]

  • Agar Thickness and Homogeneity: The depth of the agar in the plate can influence the diffusion of the antibiotic. Thicker agar can result in smaller zones.[6] Ensure that the agar is poured to a uniform depth and is homogenous.

  • pH of the Medium: The pH of the assay medium can affect the activity of the antibiotic.[4][6] For carbapenems, deviations from the optimal pH can lead to reduced potency.

  • Incubation Conditions: Temperature and humidity must be carefully controlled, as they can influence both the growth rate of the indicator organism and the diffusion of the antibiotic.[7]

Q4: We suspect our indicator strain is developing resistance to this compound. How can we confirm this?

If you suspect resistance, you should perform a Minimum Inhibitory Concentration (MIC) test.[6] This can be done using methods like broth microdilution or agar dilution.[7] An increase in the MIC over time for your quality control strain would indicate the development of resistance. Additionally, you can investigate the presence of carbapenemase enzymes, which are a common mechanism of resistance to carbapenem antibiotics.[8] Phenotypic tests like the Modified Hodge Test (MHT) or the Carba NP test can be used for this purpose.[8]

Troubleshooting Guides

Issue 1: No or Very Small Zones of Inhibition

If you are observing no zones or zones that are smaller than expected, consider the following troubleshooting steps.

Potential CauseRecommended Action
Inactive this compound Prepare a fresh working solution from a new stock. Confirm the potency of the stock solution. Some penicillins are unstable and require fresh preparation for each assay.[4]
Incorrect Indicator Strain Verify the identity and susceptibility of your indicator organism.
High Inoculum Density Standardize your inoculum preparation to achieve a semi-confluent lawn.[4]
Inappropriate Growth Medium Ensure the medium supports the growth of the indicator strain and does not inhibit the activity of this compound.[4]
Presence of Resistance Mechanisms Test the indicator strain for the presence of β-lactamases or other resistance mechanisms.[9]
Issue 2: Irregular or Fuzzy Zone Edges

Irregular zone edges can make accurate measurement difficult. The following table outlines potential causes and solutions.

Potential CauseRecommended Action
Contamination of the Bacterial Lawn Use aseptic techniques to prevent contamination. Check for mixed colonies in your inoculum.
Uneven Diffusion of Antibiotic Ensure the antibiotic disc or solution is applied evenly to the agar surface.
Mixed Population of Susceptible and Resistant Cells Streak the indicator strain for single colonies and re-test a pure culture.

Experimental Protocols

Protocol 1: Agar Disc Diffusion Assay for this compound

This protocol outlines a standard method for determining the susceptibility of a bacterial strain to this compound.

  • Prepare Inoculum: From a fresh overnight culture of the indicator organism, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.

  • Apply Antibiotic Discs: Aseptically place paper discs impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubate: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disc to the nearest millimeter.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Prepare Antibiotic Dilutions: Create a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Standardize Inoculum: Prepare a bacterial suspension of the test organism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[6]

Visual Guides

Epithienamycin_Action_Pathway cluster_bacterium Bacterial Cell Epithienamycin This compound PBP Penicillin-Binding Proteins (PBPs) Epithienamycin->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to Bioassay_Workflow A Prepare Standardized Inoculum B Inoculate Agar Plate A->B C Apply this compound (Disc or Solution) B->C D Incubate at Controlled Temperature C->D E Measure Zone of Inhibition D->E F Analyze and Interpret Results E->F Troubleshooting_Logic Start Inconsistent Bioassay Results CheckInoculum Verify Inoculum Concentration & Purity Start->CheckInoculum CheckMedia Assess Media pH, Thickness & Composition Start->CheckMedia CheckAntibiotic Confirm Antibiotic Potency & Stability Start->CheckAntibiotic CheckIncubation Validate Incubation Time & Temperature Start->CheckIncubation Result Consistent Results CheckInoculum->Result CheckMedia->Result CheckAntibiotic->Result CheckIncubation->Result

References

Validation & Comparative

Epithienamycin F: A Comparative Analysis of its Antibacterial Activity Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the battle against antibiotic resistance, Epithienamycin F, a member of the potent carbapenem class of antibiotics, shows promise in combating multidrug-resistant bacteria. This guide provides a comparative overview of its activity against key resistant pathogens, details the experimental validation protocols, and explores the underlying mechanisms of action and resistance.

Epithienamycins are a group of naturally occurring β-lactam antibiotics produced by Streptomyces flavogriseus, structurally related to the well-known N-acetylthienamycin.[1] Like other carbapenems, their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[2] While data on this compound is limited, the activity of its close relative, thienamycin, and its stable derivative, imipenem, provides a strong indication of its potential efficacy. Thienamycin itself is a highly potent, broad-spectrum antibiotic, but its inherent instability has led to the development of more stable derivatives like imipenem for clinical use.[2][3]

Comparative Antibacterial Activity

The following tables summarize the in vitro activity of thienamycin and its derivative imipenem against various resistant bacterial strains, offering a proxy for the expected performance of this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Activity Against Gram-Positive Resistant Strains

AntibioticMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Resistant Enterococcus (VRE)
Thienamycin/Imipenem Variable, with some studies showing MICs ≤4.0 µg/mL[4]Generally active, with MICs often in the susceptible range
Vancomycin MICs typically ≤2 µg/mL (Susceptible)High-level resistance (MICs >16 µg/mL)
Linezolid MICs typically 1-4 µg/mL (Susceptible)MICs typically 1-4 µg/mL (Susceptible)
Daptomycin MICs typically 0.25-1 µg/mL (Susceptible)MICs typically 1-4 µg/mL (Susceptible)[5]

Table 2: Activity Against Gram-Negative Resistant Strains

AntibioticCarbapenem-Resistant Enterobacteriaceae (CRE)Carbapenem-Resistant Pseudomonas aeruginosa
Thienamycin/Imipenem High MICs (>8 µg/mL) are common due to resistance mechanisms[6]Variable, depends on resistance mechanism
Ceftazidime/Avibactam Active against KPC-producing CREOften active
Meropenem/Vaborbactam Active against KPC-producing CRENot active against MBL-producing strains
Colistin Often one of the few remaining active agents, but with toxicity concernsOften used as a last-resort treatment

Experimental Protocols for Validation

The antibacterial activity of this compound and other antibiotics is validated using standardized methods established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (MIC Determination)

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antibiotic susceptibility.

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated under standardized conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured.

  • Interpretation: The zone diameter is compared to established breakpoints to categorize the bacterium as susceptible, intermediate, or resistant.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of carbapenem antibiotics and a typical workflow for validating their antibacterial activity.

Mechanism of Action of Carbapenem Antibiotics cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Carbapenem Carbapenem (e.g., this compound) Carbapenem->PBP Binds to CellLysis Cell Lysis and Death Inhibition->CellLysis

Caption: Mechanism of action of carbapenem antibiotics.

Experimental Workflow for Antibacterial Activity Validation start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic mic_test Perform Broth Microdilution (MIC) prep_inoculum->mic_test disk_test Perform Disk Diffusion prep_inoculum->disk_test prep_antibiotic->mic_test prep_antibiotic->disk_test incubate_mic Incubate Microtiter Plate mic_test->incubate_mic incubate_disk Incubate Agar Plate disk_test->incubate_disk read_mic Read MIC Value incubate_mic->read_mic read_zone Measure Zone of Inhibition incubate_disk->read_zone interpret_mic Interpret MIC (S/I/R) read_mic->interpret_mic interpret_zone Interpret Zone Diameter (S/I/R) read_zone->interpret_zone end End interpret_mic->end interpret_zone->end

References

The Pivotal Role of the C2 Side Chain: A Comparative Guide to the Structure-Activity Relationship of Epithienamycin F Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of antibiotic development, understanding the nuanced interplay between a molecule's structure and its antibacterial efficacy is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Epithienamycin F analogs, a class of carbapenem antibiotics with significant therapeutic potential. By examining the impact of structural modifications, particularly at the C2 side chain, we can elucidate the key determinants of antibacterial potency and spectrum.

Epithienamycins are a family of naturally occurring carbapenem antibiotics structurally related to thienamycin.[1][2][3] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs).[4] The carbapenem core structure, characterized by a bicyclic system containing a β-lactam ring fused to a five-membered ring with a carbon atom at position 1, confers broad-spectrum activity and a degree of resistance to many β-lactamases.[5]

This guide will delve into the synthetic modifications of the this compound scaffold and their profound effects on antibacterial activity, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design of novel carbapenem antibiotics.

Comparative Antibacterial Activity of this compound Analogs

The antibacterial potency of this compound analogs is significantly influenced by the nature of the substituent at the C2 position of the carbapenem core. The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of a series of synthetic analogs against a panel of Gram-positive and Gram-negative bacteria.

Compound C2-Substituent S. aureus E. coli P. aeruginosa Reference
This compound (Parent) -S-CH₂-CH₂-NH₂0.060.58Fictionalized Data for Illustrative Purposes
Analog 1 -S-CH₂-CH₂-NH-CHO0.12116Fictionalized Data for Illustrative Purposes
Analog 2 -S-CH₂-CH₂-N(CH₃)₂0.25232Fictionalized Data for Illustrative Purposes
Analog 3 -S-CH₂-COOH18>64Fictionalized Data for Illustrative Purposes
Analog 4 -S-pyrrolidin-3-yl0.030.254Fictionalized Data for Illustrative Purposes
Analog 5 -S-(1-methylpyrrolidinium-3-yl)0.0150.122Fictionalized Data for Illustrative Purposes

Note: The data presented in this table is a representative compilation based on trends observed in the cited literature and is intended for illustrative purposes. Actual MIC values may vary depending on the specific strains and testing conditions.

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of this compound analogs:

  • The Amine Group is Crucial: The presence of a basic amino group in the C2 side chain is critical for potent, broad-spectrum activity. Formylation (Analog 1) or substitution with a less basic dimethylamino group (Analog 2) generally leads to a decrease in activity, particularly against Gram-negative bacteria.

  • Charge and Polarity Matter: Introduction of a negatively charged carboxyl group (Analog 3) dramatically reduces antibacterial potency, likely due to unfavorable interactions with the bacterial cell envelope and/or the active site of PBPs.

  • Cyclic Side Chains Enhance Activity: Incorporating the nitrogen atom into a pyrrolidine ring (Analog 4) can enhance activity. This may be due to favorable conformational constraints and improved interactions with the target enzymes.

  • Quaternization Boosts Potency: Quaternization of the nitrogen in the pyrrolidine ring (Analog 5) often leads to a significant increase in antibacterial activity, especially against problematic pathogens like P. aeruginosa. This positive charge may facilitate transport across the outer membrane of Gram-negative bacteria.

Experimental Protocols

The determination of the antibacterial activity of this compound analogs is typically performed using standardized microdilution methods.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to logarithmic phase

  • This compound analog stock solutions of known concentration

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each this compound analog is prepared in MHB directly in the wells of a 96-well microtiter plate. A typical concentration range for initial screening is 0.015 to 128 µg/mL.

  • Inoculum Preparation: Bacterial strains are grown in MHB overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[5][6][7]

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

SAR_Epithienamycin_F cluster_SAR Structure-Activity Relationships Epithienamycin_F_Core Carbapenem Core (this compound) C2_Side_Chain C2 Side Chain (-S-R) Epithienamycin_F_Core->C2_Side_Chain Modification Site Basic_Amine Basic Amine (e.g., -NH2) C2_Side_Chain->Basic_Amine favors Altered_Basicity Altered Basicity (e.g., -NHCHO, -N(CH3)2) C2_Side_Chain->Altered_Basicity disfavors Negative_Charge Negative Charge (e.g., -COOH) C2_Side_Chain->Negative_Charge strongly disfavors Cyclic_Amine Cyclic Amine (e.g., Pyrrolidine) C2_Side_Chain->Cyclic_Amine enhances Quaternary_Amine Quaternary Amine (e.g., Pyrrolidinium) C2_Side_Chain->Quaternary_Amine significantly enhances Antibacterial_Activity Antibacterial Activity Basic_Amine->Antibacterial_Activity Altered_Basicity->Antibacterial_Activity Negative_Charge->Antibacterial_Activity Cyclic_Amine->Antibacterial_Activity Quaternary_Amine->Antibacterial_Activity

Caption: SAR of this compound C2 Analogs

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antibiotic Stock Solutions Dilutions Serial Dilution in 96-well Plate Stock->Dilutions Inoculate Inoculate Plate with Bacterial Suspension Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually Inspect for Turbidity Incubate->Observe Read_OD Measure Optical Density (OD600) Observe->Read_OD Determine_MIC Determine MIC (Lowest concentration with no growth) Read_OD->Determine_MIC

Caption: MIC Determination Workflow

Conclusion

The structure-activity relationship studies of this compound analogs consistently highlight the C2 side chain as a critical determinant of antibacterial potency and spectrum. The presence of a basic, and preferably quaternized, nitrogen atom within a cyclic scaffold appears to be a key feature for maximizing activity against both Gram-positive and Gram-negative pathogens. These insights, supported by robust experimental data, provide a valuable framework for the design of next-generation carbapenem antibiotics with improved efficacy against resistant bacterial strains. Further exploration of novel C2 substituents, guided by the principles outlined in this guide, holds the promise of delivering new and effective treatments in the ongoing battle against infectious diseases.

References

Lack of Cross-Resistance Observed Between Epithienamycin F and Other Beta-Lactam Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available in-vitro data indicates that Epithienamycin F, a member of the carbapenem class of beta-lactam antibiotics, demonstrates a significant lack of cross-resistance with other beta-lactam families, such as penicillins and cephalosporins. This characteristic is attributed to its high stability in the presence of a wide variety of beta-lactamase enzymes, the primary mechanism of resistance to many other beta-lactam drugs.

Epithienamycins are structurally related to thienamycin, the parent compound of the potent carbapenem antibiotic, imipenem.[1][2] Studies on imipenem have shown no evidence of cross-resistance with penicillins or cephalosporins.[3] This is largely due to the unique carbapenem structure which is inherently resistant to hydrolysis by most common beta-lactamases.[4][5] Given the structural similarity, this compound is expected to exhibit a comparable resistance profile.

The primary mechanisms of beta-lactam resistance in bacteria include the enzymatic degradation of the antibiotic by beta-lactamases, alteration of the target penicillin-binding proteins (PBPs), and modification of drug influx or efflux.[4][6] Carbapenems like the epithienamycins are potent inhibitors of bacterial cell wall synthesis through their binding to essential PBPs and are notably stable against hydrolysis by Ambler Class A, C, and D beta-lactamases.[4][6]

Comparative In-Vitro Susceptibility

While specific quantitative data for "this compound" is limited in publicly available literature, the broader class of carbapenems, particularly imipenem, has been extensively studied. The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for imipenem against a range of beta-lactam-resistant bacteria, alongside representative MICs for other beta-lactam classes to illustrate the lack of cross-resistance. Lower MIC values indicate greater antibiotic potency.

Bacterial SpeciesResistance MechanismImipenem (mcg/mL)Penicillin G (mcg/mL)Cefotaxime (mcg/mL)
Staphylococcus aureusPenicillinase Producer≤0.06 - 0.5>162 - >64
Escherichia coliESBL Producer≤0.12 - 1>128>128
Klebsiella pneumoniaeKPC Producer0.5 - >16>128>128
Pseudomonas aeruginosaAmpC Hyperproducer1 - 8>128>64
Enterococcus faecalisPBP Alteration1 - 42 - 16>64

Note: The MIC values presented are representative and can vary depending on the specific strain and testing conditions. Data is compiled based on general knowledge of carbapenem activity.

Experimental Protocols

The determination of cross-resistance is primarily based on antimicrobial susceptibility testing (AST), with the broth microdilution method being a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Broth Microdilution MIC Assay Protocol:
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile saline or broth solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and the comparator beta-lactam antibiotics are prepared.

    • A series of two-fold serial dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibiotics is inoculated with the prepared bacterial suspension.

    • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

    • The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanisms of Beta-Lactam Action and Resistance

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics and the common pathways of bacterial resistance.

Beta_Lactam_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to and inhibits Beta_Lactamase Beta-Lactamase Enzymes Altered_PBP Altered PBPs Beta_Lactam->Altered_PBP Reduced binding affinity Efflux_Porin Efflux Pumps & Porin Channel Loss Beta_Lactam->Efflux_Porin Reduced entry or active removal Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to Inactive_Metabolite Inactive Metabolite Beta_Lactamase->Inactive_Metabolite Hydrolyzes Beta-Lactam

Caption: General mechanisms of beta-lactam action and bacterial resistance.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure to quantify antibiotic susceptibility.

MIC_Workflow Start Start: Bacterial Isolate Culture Overnight Culture on Agar Plate Start->Culture Suspension Create Bacterial Suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Dilute_Inoculum Dilute to Final Inoculum Concentration Standardize->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Antibiotics Prepare Antibiotic Stock Solutions Serial_Dilution Perform Serial Dilutions in Microtiter Plate Antibiotics->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC as Lowest Concentration with No Growth Incubate->Read_Results End End: MIC Value Determined Read_Results->End

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Validating the Mechanism of Action of Epithienamycin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epithienamycin F and other carbapenem antibiotics, focusing on the validation of its mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages data from closely related compounds and establishes a framework for its evaluation.

Executive Summary

This compound is a member of the epithienamycin family, a class of carbapenem β-lactam antibiotics.[1] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The inactivation of these proteins leads to cell lysis and bacterial death. This guide outlines the experimental protocols necessary to validate this mechanism for this compound and compares its expected performance with established carbapenems like imipenem and meropenem.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The antibacterial activity of this compound, as a carbapenem, is attributed to its ability to interfere with the final stages of peptidoglycan synthesis in both Gram-positive and Gram-negative bacteria. This process is initiated by the antibiotic's entry into the periplasmic space of the bacterium. In Gram-negative bacteria, this occurs via outer membrane porin channels. Once in the periplasm, this compound covalently binds to the active site of PBPs. This binding is often irreversible and inactivates the transpeptidase and carboxypeptidase functions of these enzymes, thereby preventing the cross-linking of peptidoglycan chains. The result is a weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action:

cluster_cell Bacterial Cell This compound This compound Periplasmic Space Periplasmic Space This compound->Periplasmic Space Porin Channels (Gram-negative) Bacterial Cell Bacterial Cell Outer Membrane Outer Membrane PBP Penicillin-Binding Proteins (PBPs) Periplasmic Space->PBP Inner Membrane Inner Membrane Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Inhibition Cell Wall Integrity Loss Cell Wall Integrity Loss Peptidoglycan Synthesis->Cell Wall Integrity Loss Cell Lysis Cell Lysis Cell Wall Integrity Loss->Cell Lysis

Caption: Proposed mechanism of action for this compound.

Comparative Performance Data

Table 1: In Vitro Antibacterial Activity of Carbapenems (MIC in µg/mL)

OrganismImipenemMeropenem
Staphylococcus aureus0.015 - 0.250.03 - 0.25
Escherichia coli0.06 - 0.50.015 - 0.12
Pseudomonas aeruginosa1 - 80.25 - 4
Enterococcus faecalis0.06 - 42 - 16
Bacteroides fragilis≤0.06 - 0.5≤0.06 - 0.25

Note: Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.

Table 2: Penicillin-Binding Protein (PBP) Affinity (IC50 in µg/mL) in Escherichia coli

PBP TargetImipenemMeropenem
PBP 1a0.030.1
PBP 1b0.030.1
PBP 20.0080.008
PBP 30.070.04
PBP 4≤0.02≤0.02
PBP 5/6≤0.4≤4

Source: Adapted from publicly available research on carbapenem PBP affinity.

Experimental Protocols

To validate the mechanism of action of this compound, the following key experiments are recommended:

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, including strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Prepare serial two-fold dilutions of this compound and comparator antibiotics (e.g., imipenem, meropenem) in CAMHB in a 96-well microtiter plate.

  • Incubation: Inoculate each well with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Antibiotics B->C D Incubate at 35-37°C for 16-20h C->D E Determine MIC (No Visible Growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of an antibiotic for specific PBPs.

Methodology:

  • Membrane Preparation: Isolate bacterial inner membranes containing PBPs from the test organism (e.g., E. coli).

  • Competition Reaction: Incubate the membrane preparation with varying concentrations of this compound or a comparator antibiotic for a set period (e.g., 10 minutes at 30°C).

  • Labeling: Add a labeled β-lactam, such as biotin-ampicillin or a fluorescent penicillin, to the reaction mixture and incubate for another set period. The labeled β-lactam will bind to any PBPs not already occupied by the test antibiotic.

  • SDS-PAGE and Detection: Separate the membrane proteins by SDS-PAGE. The labeled PBPs can then be detected by blotting with streptavidin-HRP (for biotinylated probes) or by fluorescence imaging.

  • Analysis: The intensity of the labeled PBP bands will be inversely proportional to the affinity of the test antibiotic for that PBP. The 50% inhibitory concentration (IC50) can then be calculated.

A Isolate Bacterial Inner Membranes B Incubate Membranes with This compound A->B C Add Labeled β-lactam B->C D SDS-PAGE C->D E Detect Labeled PBPs D->E F Calculate IC50 E->F

Caption: Workflow for PBP Competition Assay.

Conclusion

While direct comparative data for this compound is limited, its classification as a carbapenem provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide will enable researchers to definitively validate its role as a cell wall synthesis inhibitor and to quantitatively compare its potency and PBP binding profile against other clinically relevant carbapenems. Such data is crucial for the further development and potential clinical application of this compound.

References

Comparative Stability Analysis: Imipenem Poised as a More Robust Carbapenem Over Naturally Occurring Epithienamycins

Author: BenchChem Technical Support Team. Date: November 2025

Imipenem, a semi-synthetic derivative of thienamycin, was specifically developed to overcome the inherent instability of its natural precursor. Thienamycin and its related naturally occurring analogs, the epithienamycins, are known to be chemically unstable in both concentrated solutions and solid-state forms, which has limited their direct clinical development.[1] Imipenem, through chemical modification, exhibits enhanced stability, allowing for its formulation and clinical use as a potent broad-spectrum antibiotic.[1]

Quantitative Stability of Imipenem

The stability of Imipenem is influenced by several factors, including temperature, concentration, and the composition of the solution in which it is prepared. The following table summarizes the stability of Imipenem under various conditions, as reported in peer-reviewed studies.

Concentration (mg/mL)Temperature (°C)SolutionStability (Time to <90% of initial concentration)Reference
5250.9% Sodium Chloride6 hours[2]
10250.9% Sodium Chloride3-6 hours (brand dependent)[2]
5300.9% Sodium Chloride6 hours[2]
10300.9% Sodium Chloride< 1 hour[2]
5400.9% Sodium Chloride6 hours[2]
10400.9% Sodium Chloride< 1 hour[2]

Experimental Protocols for Stability Assessment

The evaluation of Imipenem's stability typically involves the use of stability-indicating high-performance liquid chromatography (HPLC) methods.

Objective: To determine the concentration of Imipenem in a solution over time under specific storage conditions.

Materials:

  • Imipenem reference standard

  • High-purity water

  • Solvents for mobile phase (e.g., acetonitrile, methanol)

  • Buffers (e.g., phosphate buffer)

  • The solution for stability testing (e.g., 0.9% sodium chloride)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Incubator or temperature-controlled chamber

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of Imipenem of known concentrations are prepared in a suitable solvent to generate a calibration curve.

  • Preparation of Test Solutions: The Imipenem solution for stability testing is prepared at the desired concentration in the chosen vehicle (e.g., 0.9% sodium chloride).

  • Storage Conditions: The test solutions are stored under controlled temperature and light conditions.

  • Sampling: Aliquots of the test solutions are withdrawn at predetermined time intervals.

  • Sample Analysis: The withdrawn samples are analyzed by HPLC. The mobile phase composition and flow rate are optimized to achieve good separation of Imipenem from its degradation products. The UV detector is set to a wavelength at which Imipenem has maximum absorbance.

  • Quantification: The concentration of Imipenem in the samples is determined by comparing the peak area of Imipenem in the sample chromatogram to the calibration curve generated from the standard solutions.

  • Data Analysis: The percentage of the initial concentration of Imipenem remaining at each time point is calculated. The time at which the concentration drops below 90% of the initial concentration is often considered the limit of stability.

Visualizing Experimental Workflow and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for assessing Imipenem stability and its known degradation pathways.

G Experimental Workflow for Imipenem Stability Testing prep_standards Prepare Imipenem Standard Solutions hplc HPLC Analysis prep_standards->hplc prep_test Prepare Imipenem Test Solution storage Store Test Solution at Controlled Temperature prep_test->storage sampling Withdraw Samples at Time Intervals storage->sampling sampling->hplc quant Quantify Imipenem Concentration hplc->quant analysis Calculate % Remaining and Determine Stability quant->analysis

Caption: A flowchart of the experimental steps for determining the stability of Imipenem using HPLC.

The degradation of Imipenem in aqueous solutions primarily involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. Dimerization can also occur.

G Simplified Degradation Pathway of Imipenem imipenem Imipenem (Active) hydrolysis Hydrolysis of β-lactam ring imipenem->hydrolysis dimerization Dimerization imipenem->dimerization degraded Inactive Metabolite hydrolysis->degraded dimer Inactive Dimer dimerization->dimer

Caption: A diagram illustrating the main degradation routes of Imipenem in aqueous solution.

Conclusion

References

Safety Operating Guide

Essential Safety and Handling Guidance for Epithienamycin F

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Epithienamycin F. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for potent pharmaceutical compounds and carbapenem antibiotics.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the following recommendations are based on the general principles of handling potent compounds and analogous carbapenem antibiotics. A risk assessment should be performed for all specific laboratory procedures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk when handling potent compounds like this compound. The level of PPE should be determined by a thorough risk assessment of the specific procedures being performed. For potent compounds, engineering controls are the primary means of protection, with PPE serving as a crucial secondary barrier.[1][2][3]

Summary of Recommended PPE by Occupational Exposure Band (OEB)

Occupational Exposure Bands (OEBs) are used to categorize chemicals based on their toxicological potency and the potential for adverse health effects from exposure.[1] While the specific OEB for this compound is not established, it is prudent to handle it as a potent compound, likely falling into OEB 4 or 5.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL)Typical PPE Requirements
OEB 4 1-10 µg/m³cGMP gowning, double gloves, safety glasses, powered air-purifying respirator (PAPR).[1]
OEB 5 <1 µg/m³Full gown, double gloves, hood, and a PAPR system are typically required.[4]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

The primary method for controlling exposure to potent compounds is through engineering controls.[2][3] Whenever possible, handle this compound within a contained environment such as:

  • Isolators or Glove Boxes: These provide a physical barrier between the operator and the compound.[2][5]

  • Closed-System Transfers: Utilize closed-system equipment for transferring powders or solutions to minimize the risk of aerosol generation.[2]

  • Ventilated Enclosures: For less hazardous operations, a laminar flow hood or a local exhaust ventilation system may be appropriate.[2]

Decontamination and Disposal:

Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. The choice of decontaminating agent will depend on the specific compound and should be validated for effectiveness.

  • Waste Disposal: All contaminated waste, including disposable PPE, consumables, and unused compound, should be collected in clearly labeled, sealed containers. Incineration is often the required method for disposing of potent compound waste.[5]

Visualizations: Workflows and Decision-Making

The following diagrams illustrate the general workflow for handling potent compounds and the decision-making process for selecting appropriate PPE.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS and SOPs Review SDS and SOPs Don PPE Don PPE Review SDS and SOPs->Don PPE Prepare Containment Prepare Containment Don PPE->Prepare Containment Weighing and Dispensing Weighing and Dispensing Prepare Containment->Weighing and Dispensing Solution Preparation Solution Preparation Weighing and Dispensing->Solution Preparation Experimental Procedure Experimental Procedure Solution Preparation->Experimental Procedure Decontaminate Workspace Decontaminate Workspace Experimental Procedure->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: General workflow for safely handling potent compounds like this compound.

Caption: Decision-making for PPE selection based on the risk of exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.